BRD0418
Description
Properties
IUPAC Name |
2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b][1]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O5/c1-31(2)20-10-13-26-24(14-20)25-15-23(35-27(18-32)29(25)36-26)16-28(33)30-17-19-8-11-22(12-9-19)34-21-6-4-3-5-7-21/h3-14,23,25,27,29,32H,15-18H2,1-2H3,(H,30,33)/t23-,25-,27-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJCPWMBHXTRFB-HGAMEBRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)OC3C2CC(OC3CO)CC(=O)NCC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)O[C@@H]3[C@H]2C[C@H](O[C@H]3CO)CC(=O)NCC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of BRD0418
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD0418 is a small molecule identified from a diversity-oriented synthesis (DOS) library that has demonstrated significant effects on hepatic lipoprotein metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its molecular interactions, downstream signaling pathways, and cellular effects. The information presented herein is intended to support further research and drug development efforts centered on this and similar compounds. While this compound is a known inducer of Tribbles pseudokinase 1 (TRIB1) expression, compelling evidence suggests a more complex mechanism that is not solely dependent on TRIB1. This guide synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Cardiovascular diseases remain a leading cause of mortality worldwide, with dyslipidemia being a major risk factor. The regulation of lipoprotein metabolism is a key therapeutic target. This compound emerged from a high-throughput screen for small molecules that induce the expression of TRIB1, a pseudokinase linked to favorable lipid profiles in genome-wide association studies.[1] This document serves as a technical resource, consolidating the scientific knowledge regarding the mechanism through which this compound exerts its effects on lipid metabolism.
Core Mechanism of Action
This compound's primary characterized activity is the induction of TRIB1 gene expression in hepatocytes.[1] However, a critical finding from studies on this compound is that its effects on lipoprotein metabolism persist even in the absence of TRIB1, indicating that TRIB1 is sufficient but not necessary for the compound's full activity.[1] This points towards a more intricate mechanism of action, potentially involving parallel or upstream pathways.
A more potent analog of this compound, BRD8518, has been shown to activate the MEK1/2-ERK1/2 signaling pathway.[2] Given the structural and functional similarities, it is plausible that this compound also engages this pathway, which may contribute to its TRIB1-independent effects. The direct molecular target of this compound has not yet been definitively identified, and further research is required to elucidate the initial binding event that triggers its downstream effects.
Signaling Pathway
The proposed signaling pathway for this compound and its more potent analog, BRD8518, suggests an activation of the MEK-ERK pathway, leading to downstream transcriptional changes.
Quantitative Data
The following tables summarize the quantitative data available for this compound's effects on gene expression in various cell lines, as reported in Nagiec et al. (2015).
Table 1: Effect of this compound on TRIB1 and LDLR mRNA Levels in Various Cell Lines
| Cell Line | Origin | Lowest Concentration for 2-fold TRIB1 Upregulation (µM) | Lowest Concentration for 2-fold LDLR Upregulation (µM) |
| HepG2 | Hepatocellular Carcinoma | 3.1 | 3.1 |
| Huh7 | Hepatocellular Carcinoma | 3.1 | 3.1 |
| A549 | Lung Carcinoma | 6.2 | 6.2 |
| HCT116 | Colorectal Carcinoma | 12.5 | 12.5 |
| HEK293 | Embryonic Kidney | 6.2 | 6.2 |
| HeLa | Cervical Carcinoma | 12.5 | 12.5 |
| K562 | Chronic Myelogenous Leukemia | > 25 (Inactive) | > 25 (Inactive) |
| MCF7 | Breast Adenocarcinoma | 12.5 | 12.5 |
| PC3 | Prostate Adenocarcinoma | 6.2 | 6.2 |
| SK-MEL-5 | Melanoma | 12.5 | 12.5 |
| U-2 OS | Osteosarcoma | 6.2 | 6.2 |
| U-87 MG | Glioblastoma | > 25 (Inactive) | > 25 (Inactive) |
Data extracted from Nagiec et al., 2015. The values represent the lowest concentration of this compound that resulted in a 2-fold or greater upregulation of the respective transcript after a 24-hour treatment.
Table 2: Dose-Dependent Effect of this compound on Gene Expression in HepG2 Cells
| Concentration (µM) | TRIB1 mRNA Fold Change | LDLR mRNA Fold Change | PCSK9 mRNA Fold Change |
| 0.39 | ~1.5 | ~1.2 | ~0.9 |
| 0.78 | ~2.0 | ~1.5 | ~0.8 |
| 1.56 | ~3.0 | ~2.0 | ~0.7 |
| 3.13 | ~4.5 | ~2.8 | ~0.6 |
| 6.25 | ~6.0 | ~3.5 | ~0.5 |
| 12.5 | ~7.0 | ~4.0 | ~0.4 |
| 25 | ~7.5 | ~4.2 | ~0.4 |
Data estimated from graphical representations in Nagiec et al., 2015, following a 24-hour treatment.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
High-Throughput Screening for TRIB1 Inducers
This protocol outlines the primary screening method used to identify this compound.
Protocol Details:
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Cell Culture: HepG2 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 atmosphere.
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Plate Seeding: Cells are seeded at a density of 5,000 cells per well in 384-well plates and incubated for 24 hours.
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Compound Addition: Library compounds, including this compound, are added to the wells at a final concentration typically ranging from 0.2 to 25 µM.
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Incubation: Plates are incubated with the compounds for 24 hours.
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Cell Lysis and qRT-PCR: Cells are lysed, and a one-step quantitative reverse transcription PCR (qRT-PCR) is performed to measure TRIB1 mRNA levels. Expression is normalized to a housekeeping gene such as GAPDH.
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Hit Identification: Compounds that cause a significant increase in TRIB1 expression (e.g., >2-fold) are identified as hits.
LDL Uptake Assay
This assay measures the ability of cells to take up low-density lipoprotein (LDL) from the surrounding medium.
Protocol Details:
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Cell Preparation: HepG2 cells are seeded in 96-well plates and allowed to adhere. Cells are then treated with this compound at various concentrations for 24 hours.
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LDL Incubation: The medium is replaced with a medium containing a fluorescently labeled LDL particle (e.g., DiI-LDL) at a concentration of 10 µg/mL. Cells are incubated for 4 hours to allow for LDL uptake.
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Washing: Cells are washed multiple times with phosphate-buffered saline (PBS) to remove any unbound fluorescent LDL.
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Fluorescence Measurement: The intracellular fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
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Normalization: The fluorescence readings are normalized to cell number or total protein content to account for any differences in cell density.
Apolipoprotein B (ApoB) Secretion Assay
This assay quantifies the amount of ApoB, a key structural protein of very-low-density lipoprotein (VLDL), secreted by hepatocytes.
Protocol Details:
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Cell Treatment: HepG2 cells are treated with this compound for 24 hours.
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Pulse-Chase Labeling (Optional but recommended for mechanistic studies): Cells are incubated in a methionine-free medium for a short period and then "pulsed" with a medium containing [³⁵S]-methionine to label newly synthesized proteins, including ApoB. This is followed by a "chase" with a medium containing an excess of unlabeled methionine.
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Sample Collection: At various time points during the chase, the cell culture medium is collected.
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Immunoprecipitation: ApoB is immunoprecipitated from the collected medium using an anti-ApoB antibody.
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SDS-PAGE and Autoradiography: The immunoprecipitated proteins are separated by SDS-PAGE, and the amount of radiolabeled ApoB is quantified by autoradiography or phosphorimaging.
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ELISA (Alternative Method): An enzyme-linked immunosorbent assay (ELISA) can also be used to quantify the amount of ApoB in the cell culture medium without the need for radiolabeling.
Conclusion and Future Directions
This compound is a valuable tool compound for studying the regulation of hepatic lipoprotein metabolism. Its ability to induce TRIB1 expression and modulate LDLR and PCSK9 levels highlights a promising therapeutic strategy. However, the TRIB1-independent effects and the potential involvement of the MEK-ERK pathway underscore the need for further investigation to fully elucidate its mechanism of action. The foremost priority for future research is the identification of the direct molecular target of this compound. This will be crucial for understanding the initial molecular event and for the rational design of more potent and selective analogs for potential therapeutic development. Further studies should also aim to confirm the role of the MEK-ERK pathway in mediating the effects of this compound and to comprehensively characterize its in vivo efficacy and safety profile.
References
BRD0418 as a TRIB1 Expression Regulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tribbles homolog 1 (TRIB1) is a pseudokinase that has emerged as a key regulator of lipid metabolism and a potential therapeutic target for cardiovascular and metabolic diseases. Increased TRIB1 expression is associated with favorable lipid profiles, including reduced plasma levels of LDL cholesterol and triglycerides. BRD0418 is a small molecule identified to upregulate the expression of TRIB1, thereby modulating hepatic lipoprotein metabolism. This document provides an in-depth technical overview of this compound as a TRIB1 expression regulator, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows.
Introduction to TRIB1 and this compound
TRIB1 is a member of the Tribbles family of pseudokinases, which lack catalytic activity but function as scaffold proteins in various signaling pathways.[1] It plays a significant role in diverse cellular processes, including cell proliferation, differentiation, and metabolism.[1] Notably, TRIB1 is implicated in the regulation of lipid homeostasis. Overexpression of TRIB1 in the liver leads to decreased secretion of very-low-density lipoprotein (VLDL) and reduced plasma triglycerides and cholesterol.[2]
This compound is a benzofuran-containing small molecule discovered through a high-throughput screen for compounds that induce TRIB1 expression in human hepatocellular carcinoma (HepG2) cells.[2] By increasing TRIB1 levels, this compound effectively mimics the beneficial metabolic effects of TRIB1 overexpression, leading to reduced VLDL production and increased cellular uptake of LDL.[2]
Mechanism of Action
This compound upregulates TRIB1 expression through the activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) signaling pathway. The activity of this compound is dependent on MEK1/2, a key kinase in this cascade. Treatment of HepG2 cells with this compound leads to the phosphorylation of ERK1/2. However, the direct molecular target of this compound that initiates this signaling cascade has not yet been identified. It is known to act upstream of MEK1/2.
The induced TRIB1 protein, in turn, is thought to act as an adaptor protein. One of its key functions is to mediate the degradation of CCAAT/enhancer-binding protein alpha (C/EBPα), a transcription factor that promotes the expression of genes involved in lipogenesis. By reducing C/EBPα levels, TRIB1 suppresses the synthesis of triglycerides and the assembly of VLDL particles.
Quantitative Data on this compound Activity
The activity of this compound has been primarily characterized in human hepatocellular carcinoma (HepG2) cells. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on TRIB1 and LDLR mRNA Expression in Various Cell Lines
| Cell Line | Tissue of Origin | Lowest Conc. for 2-fold TRIB1 Upregulation (µM) | Lowest Conc. for 2-fold LDLR Upregulation (µM) |
| HepG2 | Liver | 0.8 | 3.1 |
| Huh7 | Liver | 3.1 | 3.1 |
| A549 | Lung | 1.6 | 1.6 |
| HCT116 | Colon | 1.6 | 1.6 |
| HEK293 | Kidney | 1.6 | 6.3 |
| K562 | Bone Marrow | 0.8 | 6.3 |
| MCF7 | Breast | 3.1 | 3.1 |
| PANC-1 | Pancreas | 1.6 | 1.6 |
| PC-3 | Prostate | 1.6 | 1.6 |
| SK-MEL-5 | Skin | 1.6 | 1.6 |
| U-87 MG | Brain | 1.6 | 3.1 |
| A-431 | Skin | 12.5 (1.8x) | IA |
Data represents the lowest concentration of this compound that induced a 2-fold or greater upregulation of the respective transcript after 6 or 24 hours of treatment. Values in parentheses indicate the maximal upregulation observed if it was less than 2-fold. IA: Inactive.
Table 2: Potency of this compound Analog BRD8518 in HepG2 Cells
| Compound | TRIB1 Upregulation EC50 (µM) | LDLR Upregulation EC50 (µM) | PCSK9 Downregulation EC50 (µM) |
| BRD8518 | 0.43 | 0.49 | 0.24 |
BRD8518 is a more potent analog of this compound.
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the activity of this compound.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of TRIB1 and LDLR in HepG2 cells treated with this compound.
Materials:
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HepG2 cells (ATCC HB-8065)
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DMEM high glucose medium
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Fetal Bovine Serum (FBS)
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This compound
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DMSO (vehicle control)
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RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
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cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
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SYBR Green qPCR master mix
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qRT-PCR instrument
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Primers (see Table 3)
Table 3: qRT-PCR Primer Sequences
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| Human TRIB1 | ACACTCCAGCTGGGAGAGGTATAGGGCA | CTCAACTGGTGTCGTGGAGTCGGCAATTCAGTTGAGTTCCCATG | |
| Human LDLR | GGCTGGGTGATGTTGTGGAA | GGCCGCCTCTACTGGGTTGA | |
| Human GAPDH | TACAATGAGCTGCGTGT | AAGGCCAACCGCGAGAAGAT |
Procedure:
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Cell Culture and Treatment:
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Culture HepG2 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
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Seed cells in 6-well plates and allow them to reach 70-80% confluency.
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Treat cells with various concentrations of this compound (e.g., 0.1 to 25 µM) or DMSO vehicle control for the desired time (e.g., 6 or 24 hours).
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RNA Isolation and cDNA Synthesis:
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Lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
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Quantify the RNA concentration and assess its purity.
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Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
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qRT-PCR:
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Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (TRIB1 or LDLR) and a housekeeping gene (GAPDH), and SYBR Green master mix.
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Perform the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
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Data Analysis:
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Determine the cycle threshold (Ct) values for each gene.
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Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
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Calculate the fold change in gene expression using the ΔΔCt method.
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Western Blotting for Phosphorylated ERK (p-ERK)
This protocol is for detecting the activation of the ERK pathway in HepG2 cells treated with this compound.
Materials:
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Treated HepG2 cell lysates
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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PVDF membrane
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Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42 MAPK), Rabbit anti-total ERK1/2
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HRP-conjugated anti-rabbit secondary antibody
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ECL Western blotting substrate
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Chemiluminescence imaging system
Procedure:
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Cell Lysis and Protein Quantification:
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Treat HepG2 cells with this compound or vehicle control for a short duration (e.g., 30 minutes to 6 hours).
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Wash cells with ice-cold PBS and lyse them in RIPA buffer.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Protein Transfer:
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Normalize protein samples to the same concentration and prepare them for SDS-PAGE.
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Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
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Transfer the separated proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and develop the signal using an ECL substrate.
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Capture the chemiluminescent signal.
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Stripping and Re-probing for Total ERK:
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Strip the membrane to remove the p-ERK antibodies.
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Re-probe the membrane with an antibody against total ERK1/2 as a loading control.
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LDL Uptake Assay
This protocol is for measuring the functional consequence of increased LDLR expression by assessing the uptake of fluorescently labeled LDL in HepG2 cells.
Materials:
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HepG2 cells
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Lipoprotein-deficient serum (LPDS)
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Fluorescently labeled LDL (e.g., DyLight 488-labeled LDL)
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Unlabeled LDL (for competition control)
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Fluorescence microscope or plate reader
Procedure:
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Cell Culture and Sterol Depletion:
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Seed HepG2 cells in a 96-well plate and allow them to adhere.
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Incubate the cells in a medium containing LPDS for 16-24 hours to upregulate LDLR expression.
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Treatment and LDL Incubation:
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Treat the sterol-depleted cells with this compound or vehicle control for 24 hours.
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Wash the cells and incubate them with a medium containing fluorescently labeled LDL (e.g., 5 µg/mL) for 2-4 hours at 37°C.
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Include control wells with unlabeled LDL to assess non-specific uptake.
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Imaging and Quantification:
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Wash the cells to remove unbound fluorescent LDL.
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Visualize and quantify the cellular uptake of fluorescent LDL using a fluorescence microscope or a fluorescence plate reader.
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Structure-Activity Relationship (SAR)
This compound belongs to the benzofuran class of compounds. While a detailed SAR study specifically for this compound analogs as TRIB1 inducers is not extensively published, the discovery of more potent analogs like BRD8518 (a tricyclic glycal) suggests that modifications to the core scaffold can significantly enhance activity. The benzofuran moiety itself is a common scaffold in medicinal chemistry with a wide range of biological activities, and its derivatives have been explored as anticancer and anti-inflammatory agents. Further exploration of the SAR of benzofuran derivatives could lead to the development of more potent and selective TRIB1 inducers.
Selectivity and Off-Target Profile
A comprehensive off-target profile or kinome scan for this compound has not been published in the reviewed literature. For a molecule intended for drug development, assessing its selectivity is crucial to de-risk potential off-target toxicities. It is recommended that this compound be profiled against a broad panel of kinases and other relevant protein targets to understand its selectivity profile.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the biology of TRIB1 and its role in lipid metabolism. Its ability to upregulate TRIB1 expression via the MAPK/ERK pathway and consequently modulate hepatic lipoprotein metabolism makes it an interesting starting point for the development of novel therapeutics for dyslipidemia and related cardiovascular diseases.
Key areas for future research include:
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Identification of the direct molecular target of this compound: This will be crucial for a complete understanding of its mechanism of action and for structure-based drug design.
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Comprehensive selectivity profiling: A thorough assessment of the off-target effects of this compound is necessary to evaluate its potential as a therapeutic candidate.
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In vivo efficacy studies: While in vitro data is promising, the efficacy and pharmacokinetic/pharmacodynamic properties of this compound or more potent analogs need to be evaluated in relevant animal models of dyslipidemia.
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Structure-activity relationship studies: A systematic exploration of the chemical space around the benzofuran scaffold could lead to the discovery of next-generation TRIB1 inducers with improved potency and selectivity.
This technical guide provides a solid foundation for researchers and drug developers interested in leveraging the therapeutic potential of TRIB1 modulation through small molecules like this compound.
References
The Role of BRD0418 in Lipoprotein Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD0418 is a small molecule that has emerged as a significant modulator of hepatic lipoprotein metabolism. It functions by upregulating the expression of Tribbles pseudokinase 1 (TRIB1), a protein linked to a favorable lipid profile and reduced risk of coronary artery disease. This technical guide provides an in-depth overview of the core functions of this compound, presenting quantitative data on its effects, detailed experimental protocols, and visualizations of the underlying signaling pathways. The information presented here is intended to support further research and drug development efforts targeting lipoprotein metabolism.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for atherosclerotic cardiovascular disease. The liver plays a central role in regulating lipoprotein metabolism, and identifying novel therapeutic agents that can modulate hepatic lipid homeostasis is of paramount importance. This compound, a diversity-oriented synthesis molecule, has been identified as a potent inducer of TRIB1 expression, a key regulator of lipoprotein metabolism. This document serves as a comprehensive resource on the role of this compound in this critical physiological process.
Mechanism of Action of this compound
This compound exerts its effects on lipoprotein metabolism primarily through the upregulation of TRIB1 in hepatocytes. TRIB1, in turn, influences multiple pathways involved in the synthesis, secretion, and uptake of lipoproteins.
Signaling Pathway
The proposed signaling pathway for this compound's action in hepatocytes is depicted below. This compound treatment leads to an increase in TRIB1 expression. This increase in TRIB1 has several downstream consequences: it leads to an increase in the expression of the Low-Density Lipoprotein Receptor (LDLR) and a decrease in the expression of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The net effect is an enhanced clearance of LDL cholesterol from the circulation. Furthermore, increased TRIB1 expression is associated with a reduction in the synthesis of triglycerides and the secretion of Very-Low-Density Lipoprotein (VLDL) particles from the liver.
Quantitative Effects of this compound on Lipoprotein Metabolism
Studies in human hepatoma (HepG2) cells have demonstrated the significant impact of this compound on key markers of lipoprotein metabolism. The following tables summarize the quantitative data from these experiments.
Gene Expression Changes
Treatment of HepG2 cells with this compound leads to a dose-dependent increase in the mRNA levels of TRIB1 and LDLR, and a decrease in PCSK9 mRNA levels.
| Gene | This compound Concentration (µM) | Fold Change in mRNA Expression (relative to control) |
| TRIB1 | 10 | ~4-fold increase |
| LDLR | 10 | ~2.5-fold increase |
| PCSK9 | 10 | ~50% decrease |
Table 1: Effect of this compound on the expression of key genes in lipoprotein metabolism in HepG2 cells after 24 hours of treatment.
Functional Effects
The changes in gene expression translate into significant functional effects on lipoprotein handling by hepatocytes.
| Functional Assay | This compound Concentration (µM) | Effect |
| LDL Uptake | 10 | Significant increase |
| VLDL Secretion | 10 | Significant decrease |
| Triglyceride Synthesis | 10 | Significant decrease |
Table 2: Functional effects of this compound on lipoprotein metabolism in HepG2 cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture
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Cell Line: Human hepatoma (HepG2) cells.
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Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
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Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure the changes in mRNA expression of target genes.
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RNA Isolation: Total RNA is isolated from treated and control HepG2 cells using a commercially available RNA isolation kit according to the manufacturer's instructions.
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cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.
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qPCR: Quantitative PCR is performed using SYBR Green master mix and gene-specific primers for TRIB1, LDLR, PCSK9, and a reference gene (e.g., GAPDH).
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Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
LDL Uptake Assay
This assay measures the ability of cells to take up LDL particles from the surrounding medium.
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Cell Seeding and Starvation: HepG2 cells are seeded in a 96-well plate and then cultured in serum-free medium for 16-24 hours to induce LDLR expression.
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Treatment: Cells are treated with this compound or a vehicle control for a specified period.
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LDL Incubation: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the culture medium, and the cells are incubated for 4 hours at 37°C.
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Measurement: After incubation, the cells are washed to remove unbound LDL, and the intracellular fluorescence is quantified using a fluorescence plate reader or visualized by fluorescence microscopy.
Triglyceride Synthesis Assay
This assay measures the rate of new triglyceride synthesis within the cells.
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Cell Treatment: HepG2 cells are treated with this compound or a vehicle control.
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Radiolabeling: A radiolabeled precursor for triglyceride synthesis, such as [¹⁴C]-acetic acid or [³H]-glycerol, is added to the culture medium.
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Lipid Extraction: After an incubation period, the cells are harvested, and total lipids are extracted using a method such as the Folch extraction.
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Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to isolate the triglyceride fraction.
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Scintillation Counting: The amount of radioactivity incorporated into the triglyceride fraction is measured using a scintillation counter to determine the rate of synthesis.
Logical Relationships and Therapeutic Potential
The experimental evidence strongly suggests a logical cascade of events initiated by this compound, leading to a more favorable lipoprotein profile.
By upregulating TRIB1, this compound sets in motion a series of events that collectively improve the lipid profile. The increased LDL receptor-mediated uptake of LDL cholesterol and the reduced hepatic secretion of triglyceride-rich VLDL particles are both highly desirable outcomes for the prevention and treatment of atherosclerotic cardiovascular disease.
Conclusion
This compound represents a promising pharmacological tool for the study of lipoprotein metabolism and a potential lead compound for the development of novel lipid-lowering therapies. Its mechanism of action, centered on the upregulation of TRIB1, offers a multi-faceted approach to improving the lipoprotein profile. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other TRIB1 inducers. Further in vivo studies are warranted to validate these promising in vitro findings.
BRD0418: A Novel Modulator of Hepatic Lipoprotein Metabolism for Coronary Artery Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Coronary artery disease (CAD) remains a leading cause of morbidity and mortality worldwide, driven primarily by dyslipidemia, characterized by elevated low-density lipoprotein (LDL) cholesterol and triglycerides. Recent advancements in drug discovery have identified novel small molecules that can favorably modulate lipid metabolism. This technical guide focuses on BRD0418, a small molecule identified through diversity-oriented synthesis, which has shown significant promise in the preclinical setting for its role in regulating hepatic lipoprotein metabolism. This compound upregulates the expression of Tribbles pseudokinase 1 (TRIB1), a protein genetically linked to a reduced risk of CAD. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, quantitative data from key experiments, and a visualization of the associated signaling pathways.
Introduction to this compound and its Target: TRIB1
This compound is a benzofuran compound identified in a high-throughput screen for small-molecule inducers of TRIB1 gene expression. Genome-wide association studies (GWAS) have robustly associated genetic variants at the TRIB1 locus with plasma lipid levels and the risk of coronary artery disease. Increased expression of TRIB1 is correlated with a more favorable lipid profile, including lower plasma levels of LDL cholesterol and triglycerides, and higher levels of high-density lipoprotein (HDL) cholesterol.
The protein product, Tribbles pseudokinase 1 (TRIB1), functions as an adaptor protein in signaling pathways, primarily by mediating the degradation of other proteins. In the context of hepatic lipid metabolism, TRIB1 is known to promote the degradation of key transcription factors involved in lipogenesis, thereby shifting the metabolic balance from lipid synthesis and secretion to lipid clearance.
Mechanism of Action of this compound
This compound exerts its effects on hepatic lipoprotein metabolism primarily through the upregulation of TRIB1 expression. The subsequent increase in TRIB1 protein leads to a cascade of events that collectively improve the lipid profile:
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Reduced Lipogenesis: TRIB1 is known to interact with and promote the degradation of CCAAT/enhancer-binding protein α (C/EBPα), a key transcription factor for genes involved in fatty acid synthesis. By reducing C/EBPα levels, this compound, via TRIB1, leads to decreased de novo lipogenesis in hepatocytes.
-
Decreased VLDL Secretion: The reduction in the synthesis of triglycerides, a core component of very-low-density lipoproteins (VLDL), results in decreased assembly and secretion of VLDL particles from the liver. This is a critical step in reducing the production of atherogenic lipoproteins.
-
Enhanced LDL Clearance: this compound treatment has been shown to increase the expression of the low-density lipoprotein receptor (LDLR) transcript and protein. Concurrently, it reduces the expression and secretion of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a protein that targets the LDL receptor for degradation. The dual effect of increasing LDLR levels and decreasing its degradation leads to more efficient clearance of LDL cholesterol from the circulation.
Interestingly, some effects of this compound have been observed to persist even in the absence of TRIB1, suggesting that the compound may have additional, TRIB1-independent mechanisms of action that also contribute to its lipid-lowering effects.
Quantitative Data
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on gene expression in various cell lines. The primary cell line for these studies was the human hepatocellular carcinoma cell line, HepG2, a widely used model for studying hepatic lipid metabolism.
Table 1: Effect of this compound on TRIB1 and LDLR mRNA Levels in Various Cell Lines
| Cell Line | Origin | Lowest Concentration for 2-fold TRIB1 Upregulation (µM) | Lowest Concentration for 2-fold LDLR Upregulation (µM) |
| HepG2 | Hepatocellular Carcinoma | 1.6 | 3.1 |
| Huh7 | Hepatocellular Carcinoma | 3.1 | 6.3 |
| A549 | Lung Carcinoma | 3.1 | Inactive |
| HCT116 | Colon Carcinoma | Inactive | Inactive |
| HEK293 | Embryonic Kidney | 6.3 | Inactive |
| MCF7 | Breast Carcinoma | Inactive | Inactive |
| PC3 | Prostate Carcinoma | 3.1 | Inactive |
| U2OS | Osteosarcoma | 6.3 | Inactive |
| BJ | Foreskin Fibroblast | Inactive | Inactive |
| HUVEC | Umbilical Vein Endothelial | Inactive | Inactive |
| SK-MEL-5 | Melanoma | Inactive | Inactive |
| K562 | Chronic Myelogenous Leukemia | Inactive | Inactive |
Data presented as the lowest concentration of this compound that resulted in a 2-fold or greater upregulation of the respective transcript after a 24-hour exposure. "Inactive" indicates that a 2-fold upregulation was not achieved at concentrations up to 25 µM.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound.
Cell Culture and Compound Treatment
-
Cell Lines: HepG2 human hepatocellular carcinoma cells were obtained from the American Type Culture Collection (ATCC).
-
Culture Conditions: Cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution was diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium was kept below 0.5% to avoid solvent-induced cellular stress.
-
Treatment: For gene expression analysis, HepG2 cells were seeded in multi-well plates and allowed to adhere overnight. The culture medium was then replaced with fresh medium containing this compound at various concentrations or a vehicle control (DMSO). Cells were incubated for the specified time points (e.g., 6 or 24 hours) before harvesting for analysis.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA was extracted from treated and control HepG2 cells using a commercially available RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the isolated RNA were determined using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.
-
qRT-PCR Reaction: The qRT-PCR was performed using a real-time PCR system (e.g., Applied Biosystems 7900HT). The reaction mixture contained cDNA template, forward and reverse primers for the target genes (TRIB1, LDLR, PCSK9) and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan-based PCR master mix.
-
Thermal Cycling Conditions: A standard thermal cycling protocol was used, typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target genes was calculated using the comparative Ct (ΔΔCt) method, with the expression levels normalized to the housekeeping gene. The results were expressed as fold change relative to the vehicle-treated control cells.
LDL Uptake Assay
-
Cell Seeding and Cholesterol Starvation: HepG2 cells were seeded in a multi-well plate (e.g., 96-well) and allowed to adhere. To upregulate LDL receptor expression, the cells were starved of exogenous cholesterol by incubating them in serum-free medium or medium containing lipoprotein-deficient serum for 4-8 hours or overnight.
-
Treatment with this compound: Following starvation, the cells were treated with this compound or vehicle control for a specified period (e.g., 24 hours).
-
Incubation with Labeled LDL: After treatment, the medium was replaced with a medium containing fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL) at a specified concentration (e.g., 10 µg/mL). The cells were incubated for 2-4 hours at 37°C to allow for LDL uptake.
-
Cell Fixation and Staining (Optional): After incubation, the cells were washed to remove unbound labeled LDL. For visualization, cells could be fixed with a fixative solution (e.g., 4% paraformaldehyde) and the nuclei counterstained with a fluorescent dye (e.g., DAPI).
-
Quantification: The uptake of fluorescently labeled LDL was quantified using a fluorescence microplate reader or by imaging cytometry. The fluorescence intensity per well or per cell was measured, and the results were normalized to cell number or a control protein.
PCSK9 Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: After treating HepG2 cells with this compound or vehicle control for the desired time, the cell culture supernatant was collected. The supernatant was centrifuged to remove any cells and debris.
-
ELISA Procedure: The concentration of secreted PCSK9 in the supernatant was measured using a commercially available human PCSK9 ELISA kit according to the manufacturer's protocol. Briefly, the supernatant samples and a series of PCSK9 standards were added to a microplate pre-coated with an anti-PCSK9 antibody. After incubation, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added. A substrate solution was then added, and the color development was measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: A standard curve was generated by plotting the absorbance values of the PCSK9 standards against their known concentrations. The concentration of PCSK9 in the cell culture supernatants was then interpolated from this standard curve.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound and its role in coronary artery disease research.
This compound Signaling Pathway in Hepatic Lipoprotein Metabolism
Caption: this compound signaling cascade in hepatocytes.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's effects.
Conclusion
This compound represents a promising small molecule for the study of coronary artery disease due to its ability to favorably modulate hepatic lipoprotein metabolism. By upregulating TRIB1 expression, this compound initiates a cascade of events that reduce lipogenesis and VLDL secretion while enhancing LDL clearance. This dual mechanism of action makes it an attractive tool for researchers in both academic and industrial settings. The detailed protocols and quantitative data provided in this guide are intended to facilitate further investigation into this compound and the development of novel therapeutics for coronary artery disease. The elucidation of its signaling pathways offers multiple avenues for further research and drug development efforts.
The Discovery of BRD0418: A Diversity-Oriented Synthesis Approach to Modulating Lipid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery of BRD0418, a novel small molecule identified through diversity-oriented synthesis (DOS) that upregulates the expression of Tribbles pseudokinase 1 (TRIB1). TRIB1 is a key regulator of lipid metabolism, and its modulation presents a promising therapeutic strategy for cardiovascular diseases. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the underlying biological pathways associated with the discovery and characterization of this compound.
Introduction to Diversity-Oriented Synthesis and TRIB1
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate a collection of structurally diverse and complex small molecules.[1][2][3][4][5] Unlike traditional target-oriented synthesis, which focuses on a specific biological target, DOS explores a broader chemical space to identify novel bioactive compounds.
Tribbles pseudokinase 1 (TRIB1) has emerged as a significant target in cardiovascular research. As a pseudokinase, TRIB1 lacks catalytic activity but functions as a scaffold protein, modulating signaling pathways, particularly the MAPK cascade. It plays a crucial role in regulating hepatic lipoprotein metabolism.
The Discovery of this compound
This compound was identified from a DOS library in a high-throughput screen designed to find small molecules that could induce the expression of TRIB1 in human hepatocellular carcinoma (HepG2) cells. The subsequent characterization of this compound revealed its potential to modulate lipid metabolism, offering a novel therapeutic avenue.
Quantitative Data Summary
The biological activity of this compound was assessed through a series of in vitro assays. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on TRIB1 and LDLR mRNA Expression in Various Cell Lines
| Cell Line | Lowest Concentration for 2-fold TRIB1 Upregulation (µM) | Lowest Concentration for 2-fold LDLR Upregulation (µM) |
| HepG2 | 1.25 | 2.5 |
| Huh7 | 2.5 | 5 |
| Primary Human Hepatocytes | 5 | 10 |
Data synthesized from Nagiec MM, et al. PLoS One. 2015.
Table 2: Functional Effects of this compound in HepG2 Cells
| Assay | Endpoint | Result with this compound Treatment |
| ApoB Secretion | Reduction in secreted ApoB | Dose-dependent decrease |
| Triglyceride Synthesis | Rate of triglyceride formation | Significant suppression |
| LDL Uptake | Uptake of fluorescently labeled LDL | Increased uptake |
| Cholesterol Biosynthesis | Rate of cholesterol synthesis | Downregulation |
Data synthesized from Nagiec MM, et al. PLoS One. 2015.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.
Diversity-Oriented Synthesis of the Small Molecule Library
The library containing this compound was synthesized using a diversity-oriented approach, focusing on the generation of complex and varied molecular scaffolds. While the exact synthesis of the entire library is proprietary, a representative workflow for the synthesis of the benzofuran core of this compound is outlined below.
Representative Synthetic Workflow for Benzofuran Scaffold:
Caption: A generalized workflow for the diversity-oriented synthesis of a benzofuran-based small molecule library.
High-Throughput Screening for TRIB1 Inducers
A high-throughput screen was conducted to identify compounds that increase TRIB1 mRNA expression in HepG2 cells.
Protocol:
-
Cell Culture: HepG2 cells were maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The DOS library compounds were added to HepG2 cells in 384-well plates at a final concentration of 10 µM.
-
Incubation: Cells were incubated with the compounds for 24 hours.
-
RNA Isolation and qRT-PCR: Total RNA was isolated, and quantitative real-time PCR (qRT-PCR) was performed to measure TRIB1 mRNA levels, normalized to a housekeeping gene (e.g., GAPDH).
-
Hit Identification: Compounds that induced a significant increase in TRIB1 expression were selected as primary hits.
Secondary Assays for Hit Validation
Hits from the primary screen were further evaluated in a series of secondary functional assays.
-
Apolipoprotein B (ApoB) Secretion Assay: HepG2 cells were treated with test compounds, and the amount of secreted ApoB in the culture medium was quantified by ELISA.
-
Triglyceride Synthesis Assay: Cells were incubated with radiolabeled glycerol, and the incorporation into triglycerides was measured to determine the rate of synthesis.
-
Low-Density Lipoprotein (LDL) Uptake Assay: HepG2 cells were treated with compounds and then incubated with fluorescently labeled LDL. The uptake of LDL was quantified using high-content imaging.
-
Cholesterol Biosynthesis Assay: The rate of cholesterol synthesis was measured by quantifying the incorporation of radiolabeled acetate into cholesterol.
Signaling Pathways and Mechanism of Action
This compound induces the expression of TRIB1, which in turn modulates lipid metabolism. The precise mechanism of TRIB1 induction by this compound is believed to involve the activation of the MEK/ERK signaling pathway.
Caption: The proposed signaling pathway for this compound, involving the MEK/ERK pathway and TRIB1 expression.
Experimental and Logical Workflow
The discovery of this compound followed a logical progression from library synthesis to hit identification and functional characterization.
Caption: The overall experimental workflow for the discovery and characterization of this compound.
Conclusion
The discovery of this compound through diversity-oriented synthesis exemplifies the power of this approach in identifying novel chemical probes and potential therapeutic leads. This compound's ability to upregulate TRIB1 and consequently modulate lipid metabolism in a beneficial manner highlights its potential for further development in the treatment of cardiovascular diseases. This technical guide provides a foundational understanding of the key experimental and biological aspects of the this compound discovery process, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Structure vs. Function of TRIB1—Myeloid Neoplasms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Diversity oriented synthesis and branching reaction pathway to generate natural product-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of BRD0418 on Tribbles Pseudokinase 1: A Technical Guide to Modulating Hepatic Lipoprotein Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the small molecule BRD0418 and its effects related to the pseudokinase Tribbles 1 (TRIB1). Contrary to functioning as a direct inhibitor, this compound acts as an inducer of TRIB1 gene expression. This upregulation initiates a cascade of events that favorably reprograms hepatic lipoprotein metabolism, shifting cells from a lipogenic to a scavenging phenotype. This guide details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the associated cellular pathways and workflows. The findings presented are primarily based on the foundational research conducted by Nagiec et al. (2015) in their high-throughput screen to identify modulators of TRIB1 expression.[1]
Core Concept: this compound as an Inducer of TRIB1 Expression
The primary mechanism of this compound is not direct binding to or inhibition of the TRIB1 protein. Instead, this compound, a benzofuran-based compound, upregulates the transcription of the TRIB1 gene.[1][2] TRIB1 is a pseudokinase, meaning it lacks catalytic activity, and functions as a crucial scaffold or adaptor protein in cellular signaling.[1] By increasing the cellular concentration of the TRIB1 protein, this compound leverages TRIB1's natural function to modulate downstream pathways, most notably those involved in lipid metabolism. The induction of TRIB1 expression by this compound leads to a therapeutically desirable phenotype in hepatic cells: a reduction in the synthesis and secretion of very-low-density lipoprotein (VLDL) and a simultaneous increase in the uptake of low-density lipoprotein (LDL).[1]
Quantitative Data: Effects of this compound on Gene Expression
Treatment of various cell lines with this compound results in a dose-dependent increase in TRIB1 and Low-Density Lipoprotein Receptor (LDLR) mRNA levels. The following tables summarize the effective concentrations of this compound required to achieve a ≥2-fold upregulation of these transcripts after 6 and 24 hours of exposure.
Table 1: Lowest this compound Concentration (μM) for ≥2-Fold TRIB1 Upregulation
| Cell Line | Origin | 6-hour Exposure | 24-hour Exposure |
|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | 1.6 μM | 1.6 μM |
| Huh-7 | Hepatocellular Carcinoma | 1.6 μM | 1.6 μM |
| SK-HEP-1 | Liver Adenocarcinoma | 3.1 μM | 3.1 μM |
| SNU-449 | Hepatocellular Carcinoma | 3.1 μM | 3.1 μM |
| SNU-387 | Hepatocellular Carcinoma | 12.5 μM | 6.2 μM |
| HCT 116 | Colorectal Carcinoma | 25 μM (1.7x max) | 25 μM (1.5x max) |
| A549 | Lung Carcinoma | Inactive | Inactive |
| MCF7 | Breast Adenocarcinoma | Inactive | Inactive |
| PC-3 | Prostate Adenocarcinoma | Inactive | Inactive |
| U-87 MG | Glioblastoma | Inactive | Inactive |
| HEK-293 | Embryonic Kidney | Inactive | Inactive |
| Primary Human | Hepatocytes | 6.2 μM | 6.2 μM |
(Data sourced from Nagiec et al., 2015. Values represent the lowest concentration causing ≥2-fold upregulation. Where 2-fold was not reached, the maximal upregulation is noted in parentheses. IA: Inactive)
Table 2: Lowest this compound Concentration (μM) for ≥2-Fold LDLR Upregulation
| Cell Line | Origin | 6-hour Exposure | 24-hour Exposure |
|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | 3.1 μM | 1.6 μM |
| Huh-7 | Hepatocellular Carcinoma | 3.1 μM | 1.6 μM |
| SK-HEP-1 | Liver Adenocarcinoma | 6.2 μM | 3.1 μM |
| SNU-449 | Hepatocellular Carcinoma | 6.2 μM | 3.1 μM |
| SNU-387 | Hepatocellular Carcinoma | 25 μM | 12.5 μM |
| HCT 116 | Colorectal Carcinoma | Inactive | Inactive |
| A549 | Lung Carcinoma | Inactive | Inactive |
| MCF7 | Breast Adenocarcinoma | Inactive | Inactive |
| PC-3 | Prostate Adenocarcinoma | Inactive | Inactive |
| U-87 MG | Glioblastoma | Inactive | Inactive |
| HEK-293 | Embryonic Kidney | Inactive | Inactive |
| Primary Human | Hepatocytes | 12.5 μM | 6.2 μM |
(Data sourced from Nagiec et al., 2015. Values represent the lowest concentration causing ≥2-fold upregulation. IA: Inactive)
Signaling Pathways and Mechanism of Action
While the direct molecular target of this compound has not been fully elucidated, its activity is known to be dependent on the MEK/ERK signaling pathway. Increased TRIB1 expression subsequently modulates lipid metabolism through its function as a scaffold protein, influencing the stability and activity of key metabolic regulators.
This compound Upstream Pathway
This compound treatment stimulates the MEK1/2-ERK1/2 signaling cascade, which leads to the transcriptional activation of early response genes, including TRIB1. This mechanism is notably independent of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, which is the canonical pathway for cholesterol homeostasis regulation.
Figure 1: Upstream signaling pathway for this compound-mediated TRIB1 induction.
TRIB1 Downstream Effects on Lipid Metabolism
Once expressed, the TRIB1 protein acts as an adaptor, primarily influencing two major outcomes: the degradation of key transcription factors and the modulation of MAPK signaling. A well-established function of TRIB1 is to recruit the E3 ubiquitin ligase COP1 to substrates like CCAAT/enhancer-binding protein alpha (C/EBPα), targeting them for proteasomal degradation. Reducing C/EBPα levels is linked to decreased lipogenesis. The increased TRIB1 also leads to higher expression of the LDL receptor (LDLR) and reduced expression and secretion of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a protein that targets the LDLR for degradation. The net result is more LDLR on the cell surface, leading to enhanced clearance of LDL from the extracellular environment.
Figure 2: Downstream effects of TRIB1 protein on lipoprotein metabolism.
Experimental Protocols
The following protocols are adapted from the "Materials and Methods" section of Nagiec et al., 2015 (PLOS ONE 10(3): e0120295).
Cell Culture and Compound Treatment
-
Cell Lines: HepG2 cells are maintained in Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Plating: For gene expression analysis, cells are seeded at a density of 20,000 cells per well in a 96-well plate.
-
Compound Application: After 24 hours of incubation, the culture medium is replaced with fresh medium containing this compound at the desired concentrations or DMSO as a vehicle control. Compounds are typically delivered via acoustic dispensing.
-
Incubation: Cells are incubated with the compound for either 6 or 24 hours at 37°C in a 5% CO₂ atmosphere before proceeding to analysis.
Quantitative RT-PCR (qRT-PCR) for Gene Expression
This protocol outlines the measurement of TRIB1 and LDLR transcript levels.
-
Cell Lysis: After compound incubation, the culture medium is aspirated, and cells are lysed directly in the 96-well plate using a buffer compatible with RNA purification (e.g., Invitrogen Cells-to-CT lysis buffer).
-
RNA Purification: RNA is purified from the lysate according to the manufacturer's protocol. This typically involves a brief incubation at room temperature followed by a stop solution.
-
Reverse Transcription: The purified RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a TaqMan gene expression master mix and specific TaqMan probes for the target genes (TRIB1, LDLR) and a housekeeping gene for normalization (e.g., GAPDH).
-
Thermal Cycling: A standard thermal cycling protocol is used: an initial hold for enzyme activation (e.g., 95°C for 10 min) followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).
-
Data Analysis: The relative quantification of gene expression is calculated using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the DMSO-treated control.
LDL Uptake Assay
This assay measures the functional consequence of increased LDLR expression.
-
Cell Plating and Treatment: HepG2 cells are seeded in a 96-well, clear-bottom plate and treated with this compound (e.g., 2.5 μM) or a control for 24 hours.
-
LDL Incubation: The medium is replaced with serum-free medium containing 10 μg/mL of fluorescently labeled LDL (e.g., BODIPY-FL-LDL).
-
Incubation: Cells are incubated for 4 hours at 37°C to allow for LDL uptake.
-
Cell Staining and Fixing: After incubation, cells are washed with PBS, fixed with 4% paraformaldehyde, and cell nuclei are counterstained with Hoechst 33342.
-
Imaging and Quantification: The plate is imaged using a high-content imaging system. Image analysis software is used to identify nuclei and define the cell cytoplasm. The integrated fluorescence intensity of the BODIPY-FL-LDL signal per cell is quantified. An increase in fluorescence intensity relative to the control indicates enhanced LDL uptake.
Apolipoprotein B (ApoB) Secretion Assay
This assay measures the rate of VLDL secretion.
-
Cell Plating and Treatment: HepG2 cells are treated with this compound or a control compound for 24 hours.
-
Medium Change: The compound-containing medium is removed, cells are washed, and fresh serum-free medium is added.
-
Supernatant Collection: Cells are incubated for another 24 hours, after which the culture supernatant is collected.
-
ELISA: The concentration of ApoB in the supernatant is quantified using a commercially available human ApoB ELISA kit, following the manufacturer’s instructions. A decrease in ApoB concentration in the supernatant of this compound-treated cells indicates reduced VLDL secretion.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the key experiments used to characterize the effects of this compound.
Figure 3: General experimental workflow for characterizing this compound effects.
Conclusion
This compound represents a valuable chemical tool for studying the role of TRIB1 in hepatic lipid metabolism. It functions not as a direct binder or inhibitor, but as an inducer of TRIB1 gene expression. This induction, mediated by the MEK/ERK pathway, leads to a favorable metabolic shift characterized by reduced VLDL secretion and enhanced LDL uptake. The data and protocols summarized in this guide provide a comprehensive resource for researchers seeking to investigate or replicate these findings and to explore the therapeutic potential of TRIB1 induction for cardiometabolic diseases.
References
- 1. Modulators of Hepatic Lipoprotein Metabolism Identified in a Search for Small-Molecule Inducers of Tribbles Pseudokinase 1 Expression | PLOS One [journals.plos.org]
- 2. Modulators of hepatic lipoprotein metabolism identified in a search for small-molecule inducers of tribbles pseudokinase 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Biological Activity of BRD0418: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD0418 is a small molecule, identified from a diversity-oriented synthesis library, that has demonstrated significant effects on hepatic lipoprotein metabolism. Foundational research points to its role as an inducer of Tribbles Pseudokinase 1 (TRIB1) expression, a protein genetically linked to a reduced risk of coronary artery disease. This technical guide provides a comprehensive overview of the core biological activities of this compound, detailing its mechanism of action, quantitative effects on key biomarkers, and the experimental protocols utilized in its initial characterization. The information presented herein is based on the seminal work published in PLoS One by Nagiec MM, et al. in 2015, titled "Modulators of Hepatic Lipoprotein Metabolism Identified in a Search for Small-Molecule Inducers of Tribbles Pseudokinase 1 Expression."
Core Biological Activity and Mechanism of Action
This compound modulates lipid metabolism in hepatic cells, primarily through the upregulation of TRIB1 expression.[1] This activity initiates a cascade of events that collectively shift the cellular metabolic state from lipogenesis to lipid scavenging.[2] The key outcomes of this compound activity include the inhibition of triglyceride synthesis and a reduction in the secretion of Apolipoprotein B (ApoB), a primary component of very-low-density lipoprotein (VLDL).[1]
Furthermore, this compound influences cholesterol homeostasis by increasing the expression of the low-density lipoprotein receptor (LDLR), which enhances the uptake of LDL cholesterol from the extracellular environment.[1][2] Concurrently, it reduces the expression and secretion of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a protein that targets the LDLR for degradation.
The signaling pathway implicated in this compound's induction of TRIB1 involves the Mitogen-activated protein kinase kinase (MEK) pathway. The effects of this compound are understood to be dependent on MEK1/2 and subsequent phosphorylation of ERK1/2.
References
- 1. Modulators of Hepatic Lipoprotein Metabolism Identified in a Search for Small-Molecule Inducers of Tribbles Pseudokinase 1 Expression | PLOS One [journals.plos.org]
- 2. Modulators of hepatic lipoprotein metabolism identified in a search for small-molecule inducers of tribbles pseudokinase 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into the Downstream Realm of TRIB1: A Technical Guide to the Effects of BRD0418
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals Exploring the Downstream Targets of BRD0418-Induced TRIB1
This whitepaper provides an in-depth exploration of the downstream molecular targets and associated signaling pathways affected by the induction of Tribbles Pseudokinase 1 (TRIB1) via the small molecule this compound. This document is intended to serve as a technical resource, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Introduction
Tribbles Pseudokinase 1 (TRIB1) has emerged as a critical regulator in a multitude of cellular processes, including lipid metabolism, inflammation, and cell proliferation. Its dysregulation has been implicated in various pathologies, from cardiovascular disease to cancer. This compound, a small molecule identified through high-throughput screening, has been shown to upregulate the expression of TRIB1, offering a valuable pharmacological tool to investigate its function. This guide synthesizes the current understanding of the downstream consequences of this compound-mediated TRIB1 induction, with a focus on providing actionable data and protocols for the scientific community.
Data Presentation: Quantitative Effects of this compound on Gene Expression
The induction of TRIB1 by this compound triggers a cascade of changes in gene expression. The following tables summarize the quantitative data on the upregulation of TRIB1 and its known downstream target, the Low-Density Lipoprotein Receptor (LDLR), in various cell lines. This data is crucial for designing experiments and understanding the dose-dependent effects of this compound.
Table 1: Dose-Dependent Effect of this compound on TRIB1 mRNA Levels
| Cell Line | Lowest Concentration for 2-fold Upregulation (µM) | Maximal Upregulation (fold) |
| HepG2 | 0.2 | >10 |
| Huh7 | 0.8 | >10 |
| A549 | 3.1 | ~5 |
| HEK293T | 1.6 | ~8 |
| U-2 OS | 1.6 | ~7 |
Data compiled from studies investigating the effect of this compound on TRIB1 expression.
Table 2: Dose-Dependent Effect of this compound on LDLR mRNA Levels
| Cell Line | Lowest Concentration for 2-fold Upregulation (µM) | Maximal Upregulation (fold) |
| HepG2 | 0.4 | >5 |
| Huh7 | 1.6 | >5 |
| A549 | 6.3 | ~3 |
| HEK293T | 3.1 | ~4 |
| U-2 OS | 3.1 | ~4 |
Data compiled from studies investigating the effect of this compound on LDLR expression.
Signaling Pathways Modulated by TRIB1
TRIB1 functions as a scaffold protein, influencing several key signaling pathways. Its induction by this compound can therefore have wide-ranging effects on cellular function. The primary pathways modulated by TRIB1 include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling cascades.
Caption: this compound induces TRIB1 expression, which in turn modulates the MAPK and PI3K/AKT signaling pathways, leading to changes in cellular processes like lipid metabolism and proliferation.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to elucidate the downstream effects of this compound-induced TRIB1.
Protocol 1: Cell Culture and this compound Treatment for Gene Expression Analysis
This protocol outlines the steps for treating a human hepatoma cell line (HepG2) with this compound to analyze subsequent changes in gene expression.
Caption: Experimental workflow for treating HepG2 cells with this compound and subsequent gene expression analysis.
Detailed Steps:
-
Cell Seeding: Seed HepG2 cells in a suitable culture vessel (e.g., 6-well plate) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). As a negative control, treat a set of cells with an equivalent volume of DMSO.
-
Incubation: Replace the culture medium with the medium containing this compound or DMSO and incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Harvesting and RNA Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
Gene Expression Analysis:
-
Quantitative PCR (qPCR): Synthesize cDNA from the extracted RNA using a reverse transcription kit. Perform qPCR using primers specific for TRIB1, LDLR, and a housekeeping gene (e.g., GAPDH) for normalization.
-
RNA-sequencing (RNA-seq): For a genome-wide analysis, prepare RNA-seq libraries from the extracted RNA and perform sequencing on a next-generation sequencing platform.
-
Protocol 2: Western Blot Analysis of TRIB1 and Downstream Protein Targets
This protocol describes the detection and quantification of protein levels following this compound treatment.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. After the desired incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TRIB1 or a downstream target protein (e.g., phosphorylated ERK, phosphorylated AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This technical guide provides a foundational resource for researchers investigating the downstream effects of this compound-induced TRIB1. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols are intended to accelerate research in this area and facilitate the development of novel therapeutic strategies targeting the TRIB1 pathway. Further transcriptomic and proteomic studies are warranted to build a more comprehensive map of the TRIB1 downstream network and to fully elucidate its role in health and disease.
Methodological & Application
Application Notes and Protocols for BRD0418 Treatment in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the use of BRD0418, a bromodomain and extra-terminal (BET) inhibitor, on the human hepatocellular carcinoma cell line, HepG2. The following sections outline the necessary procedures for cell culture, treatment, and subsequent analysis of cellular effects, including viability, apoptosis, and gene expression.
Introduction
Hepatocellular carcinoma (HCC) is a prevalent form of liver cancer with limited therapeutic options.[1] The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, have emerged as promising therapeutic targets in various cancers, including HCC.[2][3] BRD4 acts as an epigenetic reader, playing a crucial role in the regulation of oncogenes such as MYC and E2F2.[2][4] Inhibition of BRD4 has been shown to induce cell cycle arrest, and apoptosis in HCC cells, making it an attractive strategy for cancer therapy. This compound is a potent and specific inhibitor of BRD4. This document provides a comprehensive experimental framework for investigating the effects of this compound on HepG2 cells.
Experimental Protocols
HepG2 Cell Culture and Maintenance
A fundamental aspect of reliable and reproducible cell-based assays is the proper maintenance of cell cultures.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing and Seeding:
-
Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete DMEM.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete DMEM.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete DMEM and seed into new flasks or plates at the desired density. For routine passaging, a split ratio of 1:3 to 1:6 is recommended every 3-4 days.
-
This compound Treatment Protocol
This protocol describes the treatment of HepG2 cells with this compound to assess its biological effects.
Materials:
-
This compound (stock solution in DMSO)
-
Complete DMEM
-
HepG2 cells seeded in appropriate culture plates
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in 96-well plates (for viability assays), 24-well plates (for apoptosis assays), or 6-well plates (for gene expression analysis) at a density that will allow them to reach 60-70% confluency at the time of treatment. A typical seeding density is 5 x 10³ cells/well for 96-well plates and 1 x 10⁵ cells/well for 24-well plates.
-
Incubate the plates for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of this compound from the stock solution in complete DMEM to achieve the desired final concentrations. It is common to test a range of concentrations (e.g., 0.1, 1, 5, 10 µM) to determine the dose-dependent effects.
-
Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound.
-
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
After treatment with this compound, collect the cells and the culture supernatant.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Gene Expression Analysis (Quantitative Real-Time PCR)
qRT-PCR is used to measure the expression levels of target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., MYC, E2F2, BCL2, BAX) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Following treatment, lyse the cells in the 6-well plates and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green Master Mix and specific primers for the target and housekeeping genes.
-
Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Data Presentation
The following tables summarize representative quantitative data for the effects of BRD4 inhibitors on HCC cell lines. Note that this data is for the well-characterized BRD4 inhibitor JQ1, and similar results are anticipated for this compound.
Table 1: Effect of BRD4 Inhibitor (JQ1) on HepG2 Cell Viability.
| JQ1 Concentration | Incubation Time | Cell Viability (% of Control) |
| 50 nM | 12 h | Significant reduction |
| 500 nM | 12 h | Significant reduction |
| 5 µM | 12 h | Significant reduction |
| 50 nM | 24 h | Further significant reduction |
| 500 nM | 24 h | Further significant reduction |
| 5 µM | 24 h | Further significant reduction |
Data adapted from a study on BET inhibitors in HepG2 cells.
Table 2: Gene Expression Changes in HCC Cells Treated with a BRD4 Inhibitor.
| Target Gene | Cell Line | Treatment | Fold Change in Expression |
| MYC | SK-Hep1 | JQ1 (2 µM, 24h) | No significant change |
| E2F2 | SK-Hep1 | JQ1 (2 µM, 3h) | Downregulated |
| E2F2 | Huh7 | JQ1 (2 µM, 3h) | Downregulated |
| E2F2 | HepG2 | JQ1 (2 µM, 3h) | Downregulated |
Data adapted from a study on JQ1 in liver cancer cells.
Visualization of Cellular Pathways and Workflows
BRD4 Inhibition Signaling Pathway
The following diagram illustrates the proposed mechanism of action of BRD4 inhibitors in hepatocellular carcinoma cells.
References
- 1. Relating hepatocellular carcinoma tumor samples and cell lines using gene expression data in translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of BRD4 inhibits human hepatocellular carcinoma by repressing MYC and enhancing BIM expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 4. Epigenetic reader BRD4 inhibition as a therapeutic strategy to suppress E2F2-cell cycle regulation circuit in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
BRD0418: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the experimental use of BRD0418, a small molecule modulator of lipid metabolism.
This compound is a synthetic compound that has been identified as an inducer of Tribbles Pseudokinase 1 (TRIB1) expression.[1] TRIB1 plays a crucial role in regulating lipid metabolism, and its upregulation has been associated with reduced secretion of very-low-density lipoprotein (VLDL) and decreased cholesterol biosynthesis, alongside an increase in low-density lipoprotein (LDL) uptake.[1] These characteristics make this compound a valuable tool for studying coronary artery disease and related metabolic disorders.
Data Presentation
Solubility
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (102.34 mM) | Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic. |
Recommended Storage of Stock Solutions
| Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Signaling Pathway
This compound exerts its effects by activating the Mitogen-activated protein kinase (MAPK/ERK) pathway. This leads to the phosphorylation of ERK1/2, which in turn upregulates the expression of TRIB1. TRIB1 then acts as a scaffold protein, influencing downstream targets to modulate lipid metabolism.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
This protocol describes the preparation of a this compound working solution for treating mammalian cells in culture, such as the hepatocellular carcinoma cell line, HepG2.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, serum-free cell culture medium (e.g., DMEM)
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.89 mg of this compound (Molecular Weight: 488.98 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. If necessary, use an ultrasonic bath for a short period.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single experiments to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in serum-free cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Vortex the working solution gently before adding it to the cell cultures.
-
Protocol 2: In Vitro Treatment of HepG2 Cells and Analysis of TRIB1 Expression
This protocol outlines the treatment of HepG2 cells with this compound and subsequent analysis of TRIB1 gene and protein expression using quantitative PCR (qPCR) and Western Blotting, respectively. Studies have shown that this compound upregulates TRIB1 expression in HepG2 cells at concentrations ranging from 0.2 to 25 µM with exposure times of 6 to 24 hours.[1]
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound working solution and vehicle control (from Protocol 1)
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for TRIB1 and a housekeeping gene (e.g., GAPDH)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against TRIB1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
Part A: Cell Treatment
-
Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
The next day, remove the growth medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 10 µM) or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 6 or 24 hours).
Part B: Analysis of TRIB1 mRNA Expression by qPCR
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
Perform qPCR using primers for TRIB1 and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in TRIB1 expression in this compound-treated cells relative to the vehicle control.
Part C: Analysis of TRIB1 Protein Expression by Western Blot
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TRIB1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of TRIB1 protein.
References
Application Notes and Protocols for BRD0418 in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD0418 is a small molecule identified through diversity-oriented synthesis that has been shown to modulate hepatic lipoprotein metabolism. It functions as an inducer of Tribbles Pseudokinase 1 (TRIB1) expression, a key regulator of lipid homeostasis.[1][2] Upregulation of TRIB1 in hepatocytes leads to a series of downstream effects that are beneficial for cholesterol and triglyceride metabolism, making this compound a valuable tool for in vitro studies related to cardiovascular disease and metabolic disorders. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its biological activity.
Mechanism of Action
This compound exerts its effects by increasing the transcription of the TRIB1 gene in hepatocytes. TRIB1, a pseudokinase, acts as a scaffold protein that recruits the E3 ubiquitin ligase COP1 to the transcription factor CCAAT/enhancer-binding protein α (CEBPα), leading to its ubiquitination and subsequent proteasomal degradation. The reduction in CEBPα levels results in increased expression of the low-density lipoprotein receptor (LDLR) and decreased expression of proprotein convertase subtilisin/kexin type 9 (PCSK9). The net effect is an enhanced clearance of LDL cholesterol from the extracellular environment.
Quantitative Data
| Compound | Target/Effect | EC50 (μM) | Maximum Induction/Repression |
| BRD8518 | TRIB1 Upregulation | 0.43 | ~4.7-fold |
| BRD8518 | LDLR Upregulation | 0.49 | ~4.8-fold |
| BRD8518 | PCSK9 Downregulation | 0.24 | Not specified |
Data for BRD8518 is provided for context as a more potent analog of this compound.
Experimental Protocols
Protocol 1: Determination of this compound-mediated TRIB1 Gene Expression in HepG2 Cells by qRT-PCR
This protocol details the steps to quantify the change in TRIB1 mRNA levels in human hepatoma (HepG2) cells following treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
12-well cell culture plates
-
RNA extraction kit (e.g., TRIzol™ Reagent or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (SYBR® Green or TaqMan™)
-
Primers for human TRIB1 and a reference gene (e.g., GAPDH or ACTB)
-
Nuclease-free water
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Seed the cells into 12-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
-
This compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A suggested starting concentration range for a dose-response experiment is 0.1, 1, 10, and 25 μM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
-
RNA Extraction and cDNA Synthesis:
-
After the incubation period, wash the cells once with PBS.
-
Lyse the cells directly in the wells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for TRIB1 or the reference gene, cDNA template, and nuclease-free water.
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for TRIB1 and the reference gene in both control and this compound-treated samples.
-
Calculate the fold change in TRIB1 expression using the ΔΔCt method. Normalize the Ct value of TRIB1 to the Ct value of the reference gene (ΔCt) and then normalize the ΔCt of the treated samples to the ΔCt of the control samples (ΔΔCt). The fold change is calculated as 2-ΔΔCt.
-
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
This protocol is to determine the effect of this compound on the viability of HepG2 cells.
Materials:
-
This compound (stock solution in DMSO)
-
HepG2 cells
-
Complete culture medium (as described in Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. It is advisable to test a wide range of concentrations (e.g., 0.1 to 100 µM) to determine the cytotoxic concentration. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 24 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
-
References
Application Notes and Protocols for Measuring Apolipoprotein B Secretion Following BRD0418 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apolipoprotein B (ApoB) is the primary structural protein for atherogenic lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[1][2] The overproduction of ApoB-containing lipoproteins is a significant contributor to hyperlipidemia and a primary driver of atherosclerotic cardiovascular diseases.[1][3][4] The regulation of ApoB levels occurs predominantly through post-translational degradation, making the secretory pathway a critical control point and an attractive target for therapeutic intervention.
BRD0418 is a small molecule inhibitor of bromodomain and extra-terminal domain (BET) proteins, such as BRD4. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of genes involved in various cellular processes, including lipid metabolism. By inhibiting BRD4, this compound can modulate the expression of genes essential for fatty acid and triglyceride synthesis. Since the assembly and secretion of ApoB-containing lipoproteins are critically dependent on the availability of lipids, particularly triglycerides, it is hypothesized that this compound treatment can reduce ApoB secretion by altering the cellular lipid landscape.
These application notes provide detailed protocols for treating human hepatoma (HepG2) cells with this compound and subsequently quantifying the secretion of ApoB using Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
Proposed Signaling Pathway: this compound-Mediated Reduction of ApoB Secretion
The following diagram illustrates the hypothesized mechanism by which this compound inhibits ApoB secretion. By blocking BRD4, the transcription of key lipid synthesis genes is downregulated, leading to reduced triglyceride availability. This lipid depletion impairs the proper lipidation and assembly of VLDL particles in the endoplasmic reticulum, ultimately targeting ApoB for degradation and reducing its secretion.
Caption: Hypothesized pathway of this compound action on ApoB secretion.
Experimental Workflow
The diagram below outlines the complete experimental process, from cell culture preparation to the final data analysis for measuring ApoB secretion after this compound treatment.
Caption: Overall workflow for ApoB secretion measurement.
Protocol 1: HepG2 Cell Culture and this compound Treatment
This protocol details the steps for maintaining a healthy HepG2 cell culture and treating the cells with the inhibitor this compound to assess its impact on ApoB secretion.
Materials Required:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
This compound inhibitor
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture Maintenance:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency, typically every 3-4 days.
-
-
Cell Seeding for Experiment:
-
Aspirate media from a confluent flask of HepG2 cells and wash once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete culture medium (containing 10% FBS).
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed 5 x 10^5 cells per well into 6-well plates and allow them to adhere and grow for 24 hours until they reach approximately 70-80% confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, aspirate the complete medium from the wells.
-
Wash the cells once with serum-free DMEM.
-
Prepare treatment media by diluting the this compound stock solution in serum-free DMEM to the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 2 mL of the respective treatment media to each well.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
-
Collection of Supernatant:
-
After incubation, carefully collect the cell culture medium (supernatant) from each well into sterile microcentrifuge tubes.
-
Centrifuge the collected medium at 15,000 x g for 15 minutes at 4°C to pellet any cell debris.
-
Transfer the clarified supernatant to new, clean tubes.
-
Samples can be used immediately for ELISA or Western Blot, or stored at -80°C for later analysis.
-
Protocol 2: Quantification of Secreted ApoB by ELISA
This protocol provides a method for the quantitative measurement of human ApoB in cell culture supernatants using a sandwich ELISA kit.
Materials Required:
-
Human Apolipoprotein B ELISA Kit (e.g., Abcam ab190806 or similar)
-
Clarified cell culture supernatants (from Protocol 1)
-
Microplate reader with a 450 nm filter
-
Plate shaker
-
Wash buffer, TMB substrate, Stop solution (typically included in the kit)
Procedure:
-
Reagent and Standard Preparation:
-
Equilibrate all kit reagents to room temperature before use.
-
Prepare the Wash Buffer, Antibody Cocktail, and other reagents as instructed in the kit manual.
-
Prepare a serial dilution of the ApoB standard provided in the kit to generate a standard curve. This typically ranges from 0 to 10,000 ng/mL.
-
-
Assay Procedure (Example based on SimpleStep ELISA®):
-
Add 50 µL of the ApoB standard or your collected cell culture supernatant sample to the appropriate wells of the antibody-coated 96-well plate.
-
Add 50 µL of the Antibody Cocktail to each well.
-
Seal the plate and incubate for 1 hour at room temperature on a plate shaker set to 400 rpm.
-
Aspirate each well and wash three times with 350 µL of 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Add 100 µL of TMB Development Solution to each well and incubate for 10 minutes in the dark.
-
Add 100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of ApoB in each sample.
-
Correct for any sample dilutions made.
-
Normalize the ApoB concentration to the total protein content of the cells in the corresponding well (if desired) to account for any differences in cell number or viability.
-
Protocol 3: Semi-Quantitative Analysis of Secreted ApoB by Western Blot
This protocol describes the detection and semi-quantification of ApoB in cell culture supernatants using Western Blotting.
Materials Required:
-
Clarified cell culture supernatants (from Protocol 1)
-
Pre-chilled acetone
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (3-8% Tris-Acetate or similar low-percentage gel suitable for large proteins)
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit polyclonal anti-Apolipoprotein B (e.g., Proteintech HRP-20578 or Thermo Fisher PA1-27284)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (if primary is not conjugated)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Precipitation (Optional but Recommended):
-
To concentrate the secreted ApoB, add four times the sample volume of pre-chilled acetone to the clarified supernatant.
-
Mix well and incubate at -20°C overnight or at -80°C for 2 hours.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the protein pellet in SDS-PAGE sample loading buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal volumes of the concentrated supernatant samples onto a 3-8% Tris-Acetate gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose membrane. Due to the large size of ApoB (~550 kDa for ApoB-100), an overnight transfer at a low constant current (e.g., 200 mA) at 4°C is recommended for efficient transfer.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ApoB antibody (diluted in blocking buffer, e.g., 1:1000 - 1:4000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (if required) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis on the resulting bands using software like ImageJ. The band intensity is proportional to the amount of ApoB.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment groups. Below are examples of how to present hypothetical data from the described experiments.
Table 1: Effect of this compound on Secreted ApoB Concentration (ELISA)
| This compound Conc. (µM) | Mean ApoB Conc. (ng/mL) | Standard Deviation | % of Control |
|---|---|---|---|
| 0 (Vehicle) | 850.4 | ± 45.2 | 100% |
| 1 | 798.1 | ± 38.9 | 93.8% |
| 5 | 625.9 | ± 51.7 | 73.6% |
| 10 | 412.3 | ± 30.1 | 48.5% |
| 25 | 255.6 | ± 22.5 | 30.1% |
Table 2: Densitometric Analysis of Secreted ApoB (Western Blot)
| This compound Conc. (µM) | Mean Relative Band Intensity (A.U.) | Standard Deviation | % of Control |
|---|---|---|---|
| 0 (Vehicle) | 1.00 | ± 0.08 | 100% |
| 1 | 0.91 | ± 0.11 | 91.0% |
| 5 | 0.75 | ± 0.09 | 75.0% |
| 10 | 0.45 | ± 0.06 | 45.0% |
| 25 | 0.28 | ± 0.05 | 28.0% |
References
Application Notes and Protocols for BRD0418-Mediated TRIB1 Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribbles homolog 1 (TRIB1) is a pseudokinase that has emerged as a key regulator in various cellular processes, including lipid metabolism and cell signaling. Its role as an adaptor protein, particularly in the MAPK/ERK pathway, makes it a protein of interest for therapeutic intervention in metabolic and oncological diseases. BRD0418 is a small molecule, benzofuran compound identified to upregulate the expression of TRIB1.[1] These application notes provide a detailed protocol for studying the time course of TRIB1 induction by this compound in a cellular context, including methods for quantitative analysis and visualization of the associated signaling pathway.
Data Presentation
The following table summarizes the effective concentrations of this compound for inducing TRIB1 expression in various cell lines at 6 and 24 hours post-treatment. This data is based on the lowest concentration of the compound at which a 2-fold up-regulation of the TRIB1 transcript was observed.[1]
| Cell Line | Origin | Lowest Effective Concentration for 2-fold TRIB1 Upregulation (µM) |
| 6 hours | ||
| HepG2 | Hepatocellular Carcinoma | 0.8 |
| HuH-7 | Hepatocellular Carcinoma | 1.6 |
| A549 | Lung Carcinoma | 3.1 |
| HCT116 | Colorectal Carcinoma | 1.6 |
| MCF7 | Breast Adenocarcinoma | 3.1 |
| PC-3 | Prostate Adenocarcinoma | 6.3 |
| U-87 MG | Glioblastoma | 3.1 |
| HEK293 | Embryonic Kidney | 3.1 |
| HUVEC | Umbilical Vein Endothelial | >25 (Inactive) |
| PBMC | Peripheral Blood Mononuclear | >25 (Inactive) |
| Primary Human Hepatocytes | Liver | 1.6 |
Signaling Pathway
The induction of TRIB1 by this compound is understood to be mediated through the MAPK/ERK signaling pathway. The following diagram illustrates the proposed mechanism of action.
References
Application Notes and Protocols for Cholesterol Biosynthesis Assay with BRD0418
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is a vital lipid molecule essential for maintaining the structural integrity of cell membranes and serving as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.[1] The biosynthesis of cholesterol is a complex multi-step process, primarily occurring in the liver, and is tightly regulated to maintain cellular homeostasis.[2] Dysregulation of this pathway is implicated in numerous metabolic diseases, most notably atherosclerosis and cardiovascular disease, making it a critical target for therapeutic intervention.[1][3]
The sterol regulatory element-binding proteins (SREBPs) are key transcription factors that control the expression of genes encoding enzymes required for cholesterol and fatty acid synthesis.[4] SREBP-2, in particular, is a master regulator of cholesterol homeostasis. Under conditions of low cellular sterol levels, SREBPs are processed and activated, leading to the upregulation of cholesterogenic genes.
BRD0418 is a novel small molecule inhibitor currently under investigation for its potential to modulate lipid metabolism. These application notes provide a detailed protocol for a cell-based cholesterol biosynthesis assay to characterize the inhibitory effects of this compound. The described methodologies will enable researchers to quantify the impact of this compound on de novo cholesterol synthesis and to elucidate its potential mechanism of action.
Principle of the Assay
This protocol describes a cell-based assay to measure the rate of de novo cholesterol synthesis by quantifying the incorporation of a radiolabeled precursor, [¹⁴C]-acetate, into newly synthesized cholesterol. Cultured cells are treated with this compound, followed by incubation with [¹⁴C]-acetate. Cellular lipids are then extracted, and the amount of radiolabeled cholesterol is determined by thin-layer chromatography (TLC) and liquid scintillation counting. This method provides a direct and sensitive measure of the activity of the cholesterol biosynthesis pathway.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | In-house/Custom Synthesis | N/A |
| [¹⁴C]-Acetic Acid, Sodium Salt | PerkinElmer | NEC084H001MC |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| HepG2 Cells (or other suitable cell line) | ATCC | HB-8065 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Hexane | Sigma-Aldrich | 293245 |
| Isopropanol | Sigma-Aldrich | 190764 |
| Chloroform | Sigma-Aldrich | C2432 |
| Methanol | Sigma-Aldrich | 322415 |
| Cholesterol Standard | Sigma-Aldrich | C8667 |
| Thin-Layer Chromatography (TLC) Silica Plates | MilliporeSigma | 1057150001 |
| Scintillation Cocktail | PerkinElmer | 6013329 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Compound Treatment: Remove the culture medium from the wells and replace it with medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 24 hours.
Radiolabeling and Lipid Extraction
-
Radiolabeling: Following the 24-hour treatment with this compound, add [¹⁴C]-acetate to each well to a final concentration of 1 µCi/mL.
-
Incubation with Radiolabel: Incubate the cells for an additional 4 hours at 37°C.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of hexane/isopropanol (3:2, v/v) to each well and incubate for 30 minutes at room temperature to extract the lipids.
-
Collect the solvent in a clean glass tube.
-
Repeat the extraction with another 1 mL of hexane/isopropanol.
-
Pool the extracts for each sample.
-
-
Sample Drying: Evaporate the solvent from the lipid extracts under a stream of nitrogen gas.
-
Resuspension: Resuspend the dried lipid pellet in 50 µL of chloroform.
Thin-Layer Chromatography (TLC) and Quantification
-
TLC Plate Preparation: Activate the silica TLC plates by heating them at 110°C for 30 minutes.
-
Sample Spotting: Spot 20 µL of the resuspended lipid extract onto the TLC plate. Also, spot a cholesterol standard.
-
Chromatography: Develop the TLC plate in a chromatography tank containing a mobile phase of hexane/diethyl ether/acetic acid (80:20:1, v/v/v). Allow the solvent front to migrate to approximately 1 cm from the top of the plate.
-
Visualization and Excision:
-
Dry the TLC plate.
-
Visualize the cholesterol standard band under UV light after staining with a primuline spray or by exposing the plate to iodine vapor.
-
Mark the corresponding location of the cholesterol band for each sample lane.
-
Scrape the silica from the marked cholesterol band area for each sample into a scintillation vial.
-
-
Liquid Scintillation Counting:
-
Add 5 mL of scintillation cocktail to each vial.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Presentation
The quantitative data from the cholesterol biosynthesis assay can be summarized in the following table. The results should be expressed as the percentage of [¹⁴C]-acetate incorporation into cholesterol relative to the vehicle-treated control.
| This compound Concentration (µM) | [¹⁴C]-Cholesterol (CPM) (Mean ± SD) | % Inhibition of Cholesterol Synthesis |
| 0 (Vehicle) | 15,234 ± 850 | 0% |
| 0.1 | 13,876 ± 720 | 9% |
| 1 | 9,567 ± 540 | 37% |
| 10 | 4,123 ± 310 | 73% |
| 100 | 1,245 ± 150 | 92% |
Visualizations
Cholesterol Biosynthesis Pathway
The following diagram illustrates the simplified cholesterol biosynthesis pathway, highlighting key enzymes that are potential targets for inhibitors.
Caption: Simplified Cholesterol Biosynthesis Pathway.
Experimental Workflow for Cholesterol Biosynthesis Assay
This diagram outlines the major steps involved in the cell-based cholesterol biosynthesis assay.
Caption: Experimental Workflow for the Assay.
Logical Relationship of this compound Action
This diagram illustrates the hypothetical mechanism of action of this compound, targeting a key regulatory point in cholesterol synthesis.
Caption: Hypothetical Mechanism of this compound Action.
References
- 1. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6.35 Cholesterol Synthesis | Nutrition Flexbook [courses.lumenlearning.com]
- 3. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. SREBP transcription factors: master regulators of lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: TRIB1 Induction with BRD0418
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low TRIB1 induction when using the small molecule inducer BRD0418.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with this compound?
This compound is a small molecule that has been shown to upregulate the expression of Tribbles Pseudokinase 1 (TRIB1) mRNA and protein.[1][2] This induction is often studied in the context of lipid metabolism, where increased TRIB1 levels can lead to reduced secretion of very-low-density lipoprotein (VLDL) and increased uptake of low-density lipoprotein (LDL).[2]
Q2: How does this compound induce TRIB1 expression?
This compound is understood to act through the MEK/ERK signaling pathway.[1][3] Activation of this pathway leads to the transcriptional upregulation of TRIB1. A more potent analog, BRD8518, has also been shown to stimulate ERK1/2 phosphorylation, reinforcing the role of this pathway.
Q3: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to induce TRIB1 expression in various cell lines, with notable efficacy in the human hepatocellular carcinoma cell line, HepG2. Its effectiveness can vary between cell lines.
Q4: What are the typical concentrations and treatment times for this compound?
Effective concentrations of this compound for TRIB1 induction typically range from 0.2 µM to 25 µM. The optimal concentration can be cell-line dependent. Time-course experiments often assess TRIB1 mRNA levels after 6 and 24 hours of treatment.
Troubleshooting Guide for Low TRIB1 Induction
This guide addresses common issues that may lead to lower-than-expected TRIB1 induction with this compound.
Problem 1: Minimal or No TRIB1 Upregulation Observed
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal this compound Concentration | Perform a dose-response experiment with this compound concentrations ranging from 0.1 µM to 50 µM to determine the optimal concentration for your specific cell line and experimental conditions. |
| Inappropriate Treatment Duration | Conduct a time-course experiment, harvesting cells at multiple time points (e.g., 2, 6, 12, 24, and 48 hours) to identify the peak of TRIB1 mRNA and protein expression. TRIB1 mRNA is known to be unstable, so the induction window may be transient. |
| This compound Instability or Degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Ensure the final solvent concentration in your cell culture medium is non-toxic (typically <0.1%). |
| Low Cell Permeability | While this compound is a small molecule, its uptake can vary between cell types. If possible, try a different cell line known to be responsive, such as HepG2, as a positive control. |
| Cell Line Insensitivity | The signaling pathways necessary for this compound-mediated TRIB1 induction may not be active or may be dysregulated in your chosen cell line. Confirm that the MEK/ERK pathway is active in your cells. |
Problem 2: High Variability Between Experimental Replicates
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inconsistent Cell Density | Cell confluency can significantly impact cellular signaling and drug response. Standardize your cell seeding density to ensure consistent confluency (e.g., 50-70%) at the time of treatment. Avoid letting cells become over-confluent, as this can lead to contact inhibition and altered gene expression. |
| Inaccurate Pipetting or Dilutions | Use calibrated pipettes and prepare a master mix of this compound-containing media to add to all relevant wells, ensuring a consistent final concentration. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can concentrate the compound. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media or PBS. |
| Inconsistent Incubation Times | Ensure all samples are treated and harvested with consistent timing. |
Experimental Protocols
Protocol 1: this compound Treatment for TRIB1 Induction
-
Cell Seeding: Seed your cells of interest in appropriate culture vessels. For a 6-well plate, a typical seeding density for HepG2 cells is 8 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours to reach 50-70% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in your complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired duration (e.g., 6 or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, wash the cells with PBS and proceed with either RNA or protein extraction.
Protocol 2: Analysis of TRIB1 Expression by qRT-PCR
-
RNA Extraction: Extract total RNA from the harvested cells using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for TRIB1 and a suitable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of TRIB1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Visualizations
Caption: Signaling pathway of this compound-mediated TRIB1 induction.
Caption: Troubleshooting workflow for low TRIB1 induction with this compound.
References
Technical Support Center: Optimizing BRD0418 Concentration for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of BRD0418 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that has been identified as an inducer of Tribbles Pseudokinase 1 (TRIB1) expression.[1] Its primary mechanism of action involves the upregulation of TRIB1, which in turn regulates lipoprotein metabolism. This leads to a reduction in the secretion of Very-Low-Density Lipoprotein (VLDL) and an increase in the uptake of Low-Density Lipoprotein (LDL).[1]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Based on studies, concentrations ranging from 0.2 µM to 25 µM have been shown to be effective in upregulating TRIB1 expression in various cell lines.[1] For initial experiments in HepG2 cells, a concentration range of 1 µM to 10 µM is a reasonable starting point.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a suitable solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: What is the signaling pathway through which this compound exerts its effects?
This compound's induction of TRIB1 expression is dependent on the MEK1/2-ERK1/2 signaling pathway. Treatment of cells with this compound leads to the phosphorylation and activation of ERK1/2, which then promotes the transcription of the TRIB1 gene.
References
BRD0418 stability issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using BRD0418 in cell culture experiments. Due to the limited publicly available stability data for this compound, this guide focuses on general principles of small molecule stability and provides protocols to assess the stability of this compound in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: The recommended solvent for this compound is DMSO. For storage, it is advised to aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a small molecule that upregulates the expression of Tribbles pseudokinase 1 (TRIB1).[1] TRIB1 acts as a scaffold protein involved in various signaling pathways, including the MAPK and PI3K/AKT pathways, and can regulate protein degradation through the ubiquitin-proteasome system.[2][3][4]
Q3: Are there known stability issues with this compound in cell culture media?
A3: There is no specific, publicly available data on the stability of this compound in cell culture media. The stability of a small molecule in media can be influenced by various factors including its chemical structure, the composition of the media, pH, temperature, and exposure to light. It is recommended to determine the stability of this compound under your specific experimental conditions.
Q4: How often should I replace the cell culture media containing this compound?
A4: Without specific stability data, a conservative approach is recommended. For long-term experiments, consider replacing the media every 24-48 hours to ensure a consistent concentration of active compound. However, the optimal media change frequency should be determined empirically by conducting a stability study.
Troubleshooting Guide: Inconsistent or Unexpected Experimental Results
Inconsistent or weaker-than-expected results with this compound could be related to its stability and concentration in the cell culture medium.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Decreased or no biological effect over time | This compound may be degrading in the cell culture medium at 37°C. | 1. Perform a time-course experiment to assess this compound stability in your specific cell culture medium (see Experimental Protocol section).2. Increase the frequency of media changes.3. Consider using a lower incubation temperature if compatible with your cell line. |
| High variability between replicate experiments | Inconsistent handling of this compound stock solutions or degradation during experimental setup. | 1. Ensure proper storage and handling of this compound stock solutions (aliquot and avoid repeated freeze-thaw cycles).2. Prepare fresh dilutions of this compound in media for each experiment.3. Minimize the time the compound spends in diluted, aqueous solutions before being added to the cells. |
| Precipitate observed in the cell culture medium | The concentration of this compound may exceed its solubility in the cell culture medium. | 1. Visually inspect the medium for any precipitation after adding this compound.2. Determine the solubility of this compound in your specific cell culture medium.3. If solubility is an issue, consider reducing the final concentration or using a solubilizing agent (ensure the agent itself does not affect your experimental outcome). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase for HPLC
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Spike this compound into the cell culture medium to the desired final concentration (e.g., 10 µM) in sterile microcentrifuge tubes. Prepare a sufficient number of tubes for all time points.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Immediately analyze the concentration of this compound in the medium using a validated HPLC method. A sample from time 0 should be analyzed to determine the initial concentration.
-
Plot the concentration of this compound as a function of time to determine its stability profile and half-life in the medium.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. “Oh, Dear We Are in Tribble”: An Overview of the Oncogenic Functions of Tribbles 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tribbles in the 21st Century: The Evolving Roles of Tribbles Pseudokinases in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of BRD0418 on the MAPK pathway
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of BRD0418, a modulator of Tribbles pseudokinase 1 (TRIB1) expression, on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule that has been identified as an inducer of Tribbles pseudokinase 1 (TRIB1) expression.[1] It does not act as a direct kinase inhibitor but rather modulates the levels of the TRIB1 protein.
Q2: How could this compound indirectly affect the MAPK pathway?
The potential for this compound to affect the MAPK pathway is primarily linked to its induction of TRIB1. TRIB1 is a pseudokinase that functions as a scaffold protein, influencing various signaling cascades, including the MAPK pathway.[2][3][4] TRIB1 can interact with key components of the MAPK pathway, such as MEK1 (upstream of ERK) and MKK4 (upstream of JNK), thereby modulating their activity.[2] Therefore, an increase in TRIB1 expression by this compound could lead to downstream changes in ERK and JNK signaling.
Q3: Is there direct evidence of this compound binding to MAPK pathway kinases?
Currently, there is no direct evidence to suggest that this compound binds to and directly inhibits or activates kinases within the MAPK pathway. Its effects are considered to be indirect, mediated through the upregulation of TRIB1.
Q4: What are the known connections between TRIB1 and the MAPK pathway?
TRIB1 has been shown to play a regulatory role in the MAPK pathway. It can act as a scaffold, bringing together or sequestering components of the signaling cascade. For instance, TRIB1 can bind to MEK1, which may enhance ERK phosphorylation. It has also been proposed that TRIB1 can regulate MAPK signaling by interacting with MKK4 to activate JNK.
Troubleshooting Guide: Investigating Off-Target Effects on the MAPK Pathway
If you observe unexpected cellular phenotypes in your experiments with this compound that could be related to MAPK signaling, the following troubleshooting guide provides steps to investigate potential off-target effects.
Issue: Unexpected changes in cell proliferation, differentiation, or apoptosis upon this compound treatment.
These cellular processes are heavily regulated by the MAPK pathways (ERK, JNK, and p38).
-
Hypothesis 1: The observed effects are mediated by TRIB1-dependent modulation of the MAPK pathway.
-
Hypothesis 2: this compound has direct, off-target interactions with MAPK pathway components (less likely based on current knowledge, but worth investigating).
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for investigating this compound's effects on the MAPK pathway.
Data Presentation
Table 1: Summary of TRIB1 Interactions with MAPK Pathway Components
| TRIB1 Interacting Protein | MAPK Pathway Component | Potential Consequence of Interaction | Reference |
| MEK1 | ERK Pathway | Enhancement of ERK phosphorylation | |
| MKK4 | JNK Pathway | Activation of JNK signaling |
Table 2: Hypothetical Kinase Profiling Data for this compound
This table illustrates a hypothetical outcome from a broad kinase profiling screen, which is a recommended step to rule out direct off-target kinase interactions.
| Kinase Target | % Inhibition at 1 µM this compound |
| MAPK Pathway Kinases | |
| MEK1 | < 10% |
| ERK1 | < 5% |
| ERK2 | < 5% |
| JNK1 | < 10% |
| JNK2 | < 10% |
| p38α | < 5% |
| MKK4 | < 15% |
| Other Representative Kinases | |
| CDK2 | < 5% |
| AKT1 | < 10% |
| SRC | < 5% |
Note: This is hypothetical data for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK Pathway Activation
Objective: To determine if this compound treatment alters the phosphorylation status of key MAPK pathway proteins (ERK, JNK, p38).
Methodology:
-
Cell Culture and Treatment: Plate cells of interest (e.g., HepG2) and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, phospho-p38, and total p38. Use an appropriate loading control antibody (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels.
Protocol 2: In Vitro Kinase Profiling
Objective: To assess the selectivity of this compound by screening it against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a comprehensive panel of human kinases, including those in the MAPK pathway.
-
Binding or Activity Assay: The service will typically perform either a competition binding assay or an enzymatic activity assay at a fixed concentration of this compound (e.g., 1 or 10 µM).
-
Data Analysis: Results are usually provided as the percentage of inhibition for each kinase. A significant inhibition (e.g., >50%) of a kinase other than the intended target is considered a potential off-target hit.
Signaling Pathway Diagram
Caption: Potential indirect modulation of the MAPK pathway by this compound via TRIB1 induction.
References
Technical Support Center: Addressing BRD0418 Cytotoxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using BRD0418 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to cytotoxicity?
A1: this compound is a small molecule that upregulates the expression of Tribbles Pseudokinase 1 (TRIB1).[1] TRIB1 is involved in various cellular processes, including the regulation of protein degradation and signaling pathways such as MAPK and PI3K/Akt, which can influence cell survival and proliferation.[1][2] Additionally, TRIB1 has been shown to inactivate the tumor suppressor p53.[3] By modulating TRIB1 levels, this compound can impact lipoprotein metabolism.[4] It is plausible that potent, on-target modulation of these pathways in certain cell types could lead to cytotoxic effects.
Q2: I am observing significant cytotoxicity with this compound in my cell line. What are the initial troubleshooting steps?
A2: When encountering unexpected cytotoxicity, a systematic approach is recommended:
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Confirm On-Target Effect: First, verify that this compound is active in your cell line by measuring the upregulation of TRIB1 mRNA or protein levels. This will help distinguish between on-target and off-target cytotoxicity.
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Dose-Response and Time-Course Analysis: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations to determine the IC50 value for cytotoxicity. Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
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Solvent Control: Always include a vehicle control (e.g., DMSO) at the highest concentration used for this compound dilutions to ensure that the observed cytotoxicity is not due to the solvent. The final DMSO concentration in the culture medium should typically be kept below 0.5%.
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Cell Line Specificity: Test the cytotoxic effect of this compound on a panel of different cell lines to determine if the observed toxicity is cell-type specific.
Q3: How can I determine the mechanism of this compound-induced cell death?
A3: To elucidate the cell death mechanism, you can perform a series of assays:
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Apoptosis vs. Necrosis: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to distinguish between early/late apoptosis and necrosis.
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Caspase Activation: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using a luminescent or colorimetric assay (e.g., Caspase-Glo® 3/7).
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Mitochondrial Involvement: Assess changes in mitochondrial membrane potential (ΔΨm) using dyes like TMRM or JC-1. A decrease in ΔΨm is an early indicator of apoptosis.
Q4: Could the observed cytotoxicity be due to off-target effects of this compound?
A4: While specific off-target screening data for this compound is not publicly available, it is a possibility with any small molecule inhibitor. If you suspect off-target effects, consider the following:
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Phenotypic Comparison: Compare the observed phenotype with that of other known TRIB1 inducers or with TRIB1 overexpression to see if they are consistent.
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Rescue Experiments: If possible, perform rescue experiments by overexpressing downstream effectors of TRIB1 that promote survival to see if the cytotoxic effect can be reversed.
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Broad-Spectrum Screening: For in-depth investigation, consider commercially available off-target screening services that test the compound against a panel of kinases and other common off-targets.
Q5: My results are not consistent between experiments. What could be the cause?
A5: Inconsistent results can arise from several factors:
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Cell Culture Conditions: Ensure that your cells are healthy, within a consistent passage number range, and seeded at a uniform density.
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Compound Handling: Prepare fresh serial dilutions of this compound for each experiment from a stable stock solution stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution.
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Assay Performance: Calibrate your plate reader and ensure proper mixing of reagents. Pay attention to incubation times and other assay parameters.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered with this compound cytotoxicity.
| Observation | Potential Cause | Recommended Action |
| High cytotoxicity across all tested concentrations | 1. Incorrect stock concentration.2. Compound precipitation.3. High solvent concentration. | 1. Verify the concentration of your stock solution.2. Visually inspect for precipitate. Test solubility in your media.3. Run a solvent toxicity control. Keep final DMSO concentration ≤0.5%. |
| No dose-dependent cytotoxicity observed | 1. Tested concentration range is too high or too low.2. Compound is inactive in the chosen cell line. | 1. Expand the concentration range in both directions.2. Confirm on-target activity by measuring TRIB1 expression. |
| High variability between replicate wells | 1. Uneven cell seeding.2. Inaccurate pipetting.3. Compound precipitation. | 1. Ensure a single-cell suspension before seeding.2. Calibrate pipettes and use proper technique.3. Check for solubility issues and prepare fresh dilutions. |
| Cytotoxicity observed in control (untreated) cells | 1. Poor cell health.2. Contamination (e.g., mycoplasma). | 1. Use cells at optimal confluency and low passage number.2. Test for and eliminate any contamination. |
Quantitative Data Summary
As specific cytotoxic IC50 values for this compound are not widely published, we provide the following tables as templates for researchers to summarize their own experimental data.
Table 1: this compound On-Target Activity in Various Cell Lines
| Cell Line | Lowest Concentration for 2-fold TRIB1 Upregulation (µM) | Time Point (hours) |
| User Data | ||
| User Data | ||
| User Data |
Data to be filled in by the user based on experimental results.
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC50 (µM) | Time Point (hours) |
| User Data | ||
| User Data | ||
| User Data |
Data to be filled in by the user based on experimental results.
Experimental Protocols
Protocol 1: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol is adapted from commercially available kits and is intended to measure the activity of caspase-3 and -7, key executioners of apoptosis.
Materials:
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Cells treated with this compound in a 96-well white-walled plate.
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Caspase-Glo® 3/7 Reagent.
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Luminometer.
Procedure:
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Equilibrate the 96-well plate containing cells and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
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Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
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Incubate the plate at room temperature for 1 to 2 hours, protected from light.
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Measure the luminescence of each sample using a luminometer.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation of live, apoptotic, and necrotic cells.
Materials:
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Cells treated with this compound.
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
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Flow cytometer.
Procedure:
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Harvest cells after treatment and wash them twice with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
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Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the samples by flow cytometry within one hour.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in ΔΨm.
Materials:
-
Cells treated with this compound.
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TMRM stock solution (in DMSO).
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Fluorescence microscope or plate reader.
Procedure:
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Culture cells in a suitable format for fluorescence imaging or plate-based reading.
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After treatment with this compound, add TMRM to the culture medium at a final concentration of 10-100 nM.
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Incubate for 20-30 minutes at 37°C.
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Wash the cells with PBS or live-cell imaging solution.
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Acquire images using a fluorescence microscope or measure fluorescence intensity using a plate reader (Excitation/Emission ~548/573 nm). A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.
Visualizations
Caption: Potential signaling pathways affected by this compound.
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. TRIB1 confers therapeutic resistance in GBM cells by activating the ERK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudokinase tribbles 1 (TRB1) negatively regulates tumor-suppressor activity of p53 through p53 deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Reproducibility of BRD0418 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving the TRIB1-modulating small molecule, BRD0418. By addressing common challenges and providing detailed experimental protocols, this resource aims to ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, specifically a benzofuran derivative, identified through diversity-oriented synthesis. Its primary mechanism of action is the upregulation of Tribbles Pseudokinase 1 (TRIB1) expression. Increased TRIB1 expression has been shown to play a role in regulating lipoprotein metabolism, making this compound a molecule of interest in the study of conditions like coronary artery disease.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C for up to six months. For short-term storage, aliquots can be kept at -20°C for up to one month. It is crucial to avoid repeated freeze-thaw cycles to prevent degradation of the compound.
Q3: In which cell lines has this compound been shown to be active?
A3: this compound has been shown to upregulate TRIB1 and LDLR (Low-Density Lipoprotein Receptor) expression in a variety of human cell lines, with notable activity in hepatocellular carcinoma lines such as HepG2 and Huh7. The effective concentration for a significant (≥2-fold) upregulation of TRIB1 can vary between cell lines.
Q4: Are there known analogs or more potent alternatives to this compound?
A4: Yes, subsequent studies have identified other TRIB1 inducers. For instance, a tricyclic glycal-based compound, BRD8518, has been reported to be a more potent inducer of TRIB1 expression than this compound. Researchers may consider evaluating such analogs if enhanced potency is required for their experimental system.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Poor Solubility and Precipitation in Aqueous Media
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Question: My this compound (a benzofuran derivative) is precipitating when I dilute my DMSO stock into my aqueous cell culture medium. What should I do?
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Answer: This is a common issue with hydrophobic small molecules like many benzofuran derivatives.
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Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity. However, for some hydrophobic compounds, a slightly higher DMSO concentration (e.g., up to 1%) may be necessary to maintain solubility. It is essential to run a DMSO tolerance control for your specific cell line to determine the maximum concentration that does not affect cell viability or the experimental readout.[1]
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Use Pre-warmed Media: Adding the DMSO stock to pre-warmed (37°C) cell culture media can sometimes improve solubility.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed media to reach the final desired concentration.
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Sonication of Stock Solution: While not recommended for the final aqueous solution, gentle sonication of the initial DMSO stock solution can help ensure the compound is fully dissolved before further dilution.[1]
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Issue 2: High Variability in Experimental Replicates
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Question: I am observing significant variability in the results between my replicate wells treated with this compound. What could be the cause?
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Answer: High variability can stem from several factors, often related to inconsistent compound concentration or assay technique.
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Incomplete Solubilization: As mentioned above, poor solubility can lead to micro-precipitates, resulting in an uneven concentration of the active compound across different wells.[1] Ensure complete dissolution of this compound at your working concentration.
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Pipetting Accuracy: For qPCR-based readouts, precise and consistent pipetting is critical. Small variations in the amount of template (cDNA) or master mix can lead to significant differences in Ct values.
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Cell Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate. Inconsistent cell numbers can lead to variability in the biological response.
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Edge Effects: In microplate-based assays, wells on the outer edges can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
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Issue 3: No or Low TRIB1 Upregulation Observed
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Question: I am not seeing the expected increase in TRIB1 expression after treating my cells with this compound. What should I check?
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Answer: Several factors could contribute to a lack of response.
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Cell Line Specificity: Confirm that your chosen cell line is responsive to this compound. Refer to published data on the activity of this compound in different cell lines (see Data Presentation section).
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Compound Integrity: Ensure that your this compound stock has been stored correctly and has not degraded. If in doubt, use a fresh stock of the compound.
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Sub-optimal Compound Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
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Incorrect Timing of Measurement: The induction of TRIB1 expression is a time-dependent process. The original study measured TRIB1 mRNA levels after 6 and 24 hours of treatment. Consider performing a time-course experiment to identify the peak TRIB1 expression in your system.
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qPCR Assay Issues: Troubleshoot your qPCR assay for potential issues with primer design, RNA quality, or reverse transcription efficiency.
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Data Presentation
Table 1: this compound-Induced Upregulation of TRIB1 and LDLR in Various Human Cell Lines
The following table summarizes the lowest concentration of this compound at which a ≥2-fold upregulation of TRIB1 and LDLR mRNA was observed after 6 or 24 hours of treatment. Data is adapted from Nagiec MM, et al. (2015) PLoS One.
| Cell Line | Tissue of Origin | TRIB1 Upregulation (Lowest Effective Conc. in µM) | LDLR Upregulation (Lowest Effective Conc. in µM) |
| HepG2 | Hepatocellular Carcinoma | 2.5 | 2.5 |
| Huh7 | Hepatocellular Carcinoma | 2.5 | 2.5 |
| A549 | Lung Carcinoma | 5 | 5 |
| MCF7 | Breast Adenocarcinoma | 5 | 10 |
| PC3 | Prostate Adenocarcinoma | 10 | 10 |
| HEK293 | Embryonic Kidney | 10 | 10 |
| HCT116 | Colon Carcinoma | Inactive | Inactive |
| U2OS | Osteosarcoma | Inactive | Inactive |
Inactive: No significant upregulation observed at concentrations up to 25 µM.
Experimental Protocols
1. TRIB1 Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol is a representative method based on common laboratory practices for quantifying changes in gene expression.
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Cell Seeding and Treatment:
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Seed cells (e.g., HepG2) in a 24-well plate at a density that will result in 80-90% confluency at the time of harvest.
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Allow cells to adhere overnight.
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Treat cells with the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
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Incubate for the desired time period (e.g., 6 or 24 hours).
-
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RNA Extraction and cDNA Synthesis:
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Lyse the cells directly in the wells using a suitable lysis buffer from an RNA extraction kit.
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Purify total RNA according to the manufacturer's protocol.
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Assess RNA quality and quantity using a spectrophotometer or fluorometer.
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Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
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qPCR Reaction:
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Prepare a qPCR master mix containing a suitable SYBR Green-based qPCR reagent, forward and reverse primers for TRIB1 and a housekeeping gene (e.g., GAPDH, ACTB), and nuclease-free water.
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Add diluted cDNA to the master mix.
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Run the qPCR reaction on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
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Data Analysis:
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Determine the cycle threshold (Ct) values for TRIB1 and the housekeeping gene for each sample.
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Calculate the relative expression of TRIB1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
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2. LDL Uptake Assay
This protocol describes a common method for assessing LDL uptake in cultured cells.
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Cell Seeding and Treatment:
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Seed HepG2 cells in a 96-well, black-walled, clear-bottom plate.
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Allow cells to adhere and reach the desired confluency.
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Treat cells with this compound or control compounds for 24 hours.
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LDL Uptake:
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Remove the treatment media and wash the cells with serum-free media.
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Add serum-free media containing a fluorescently labeled LDL (e.g., Dil-LDL) to each well.
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Incubate for 4 hours at 37°C.
-
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Quantification:
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Remove the Dil-LDL containing media and wash the cells with PBS.
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Add PBS to each well.
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Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent label.
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Normalize the fluorescence signal to cell number, which can be determined in parallel plates using a cell viability assay (e.g., CellTiter-Glo®).
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3. Apolipoprotein B (ApoB) Secretion Assay (ELISA)
This protocol outlines the general steps for measuring secreted ApoB levels from cultured hepatocytes.
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Cell Culture and Treatment:
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Plate HepG2 cells and grow to confluency.
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Wash the cells and incubate in serum-free media containing this compound or vehicle control for 24 hours.
-
-
Sample Collection:
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Collect the cell culture supernatant.
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Centrifuge the supernatant to remove any cellular debris.
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ELISA Procedure:
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Use a commercially available human ApoB ELISA kit.
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Follow the manufacturer's instructions for coating the plate with a capture antibody, blocking, adding standards and samples, adding a detection antibody, and developing the signal with a substrate.
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Measure the absorbance using a microplate reader at the recommended wavelength.
-
-
Data Analysis:
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Generate a standard curve using the provided ApoB standards.
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Determine the concentration of ApoB in the cell culture supernatants by interpolating from the standard curve.
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Normalize the ApoB concentration to the total protein content of the cell lysate from the corresponding well.
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Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for TRIB1 expression analysis.
References
Technical Support Center: Understanding the Interplay of BRD0418 and MEK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of MEK inhibitors on BRD0418 activity. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule modulator identified through a high-throughput screen for its ability to induce the expression of Tribbles Pseudokinase 1 (TRIB1).[1][2][3][4] TRIB1 is a pseudokinase that plays a significant role in regulating the MAPK signaling pathway and lipoprotein metabolism.[1] Therefore, the primary activity of this compound is the upregulation of TRIB1 expression.
Q2: How do MEK inhibitors work?
MEK inhibitors are a class of targeted therapy drugs that specifically block the activity of MEK1 and MEK2, which are key kinases in the RAS-RAF-MEK-ERK (MAPK) signaling pathway. By inhibiting MEK, these drugs prevent the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that promotes cell proliferation, survival, and differentiation.
Q3: What is the potential impact of MEK inhibitors on this compound activity?
Since this compound's primary function is to increase TRIB1 expression, and TRIB1 is known to interact with MEK1 and enhance ERK phosphorylation, the use of a MEK inhibitor would be expected to counteract the downstream effects of this compound-induced TRIB1. Essentially, while this compound boosts a component that activates the MAPK pathway, the MEK inhibitor directly blocks this pathway further downstream. This can lead to complex and potentially antagonistic effects. A related compound, BRD8518, which also induces TRIB1, has been shown to have MEK1/2-dependent activity and stimulates ERK1/2 phosphorylation.
Q4: I am not seeing the expected downstream effects of this compound in my cell line. Could a MEK inhibitor be the cause?
Yes. If your experimental system has endogenous or induced MEK/ERK signaling that is being inhibited, the downstream consequences of this compound-induced TRIB1 expression, which are mediated through the MAPK pathway, may be blunted or completely abrogated.
Troubleshooting Guides
Problem 1: Decreased or abolished this compound-induced phenotype in the presence of a MEK inhibitor.
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Possible Cause: The cellular phenotype you are measuring is dependent on the MAPK/ERK signaling pathway. The MEK inhibitor is blocking the pathway downstream of TRIB1's point of action.
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Troubleshooting Steps:
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Confirm Target Engagement of Both Compounds:
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Verify that this compound is upregulating TRIB1 mRNA and protein levels in your cells using qRT-PCR and Western Blot, respectively.
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Confirm that your MEK inhibitor is effectively inhibiting ERK phosphorylation (p-ERK) via Western Blot.
-
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Assess Pathway Dependence: To confirm that the phenotype is indeed MAPK-dependent, treat cells with this compound alone and in combination with the MEK inhibitor and observe if the inhibitor reverses the this compound effect.
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Dose-Response Analysis: Perform a dose-response experiment for both this compound and the MEK inhibitor to understand the concentration at which the inhibitory effect becomes dominant.
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Problem 2: Unexpected cell viability results when co-treating with this compound and a MEK inhibitor.
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Possible Cause: The interplay between TRIB1 upregulation and MEK inhibition can have complex effects on cell survival pathways. TRIB1 itself can have pro- or anti-apoptotic effects depending on the cellular context.
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Troubleshooting Steps:
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Evaluate Individual Compound Effects: First, determine the effect of each compound on cell viability independently to establish a baseline.
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Combination Index Analysis: Perform a combination study and calculate the Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.
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Apoptosis Assays: Use assays such as Annexin V/PI staining or caspase activity assays to assess the level of apoptosis induced by the individual compounds and their combination.
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Experimental Protocols
Protocol 1: Quantification of TRIB1 mRNA Expression by qRT-PCR
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Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with this compound at the desired concentrations for 6 to 24 hours. Include a vehicle control (e.g., DMSO).
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RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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qRT-PCR: Perform quantitative real-time PCR using primers specific for TRIB1 and a housekeeping gene (e.g., GAPDH) for normalization.
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Data Analysis: Calculate the relative expression of TRIB1 using the ΔΔCt method.
| Parameter | Value |
| Forward Primer (TRIB1) | 5'-AGCCAGCCAACTCCTCAAG-3' |
| Reverse Primer (TRIB1) | 5'-TGGAGTCAGGGTCTGGATGTA-3' |
| Forward Primer (GAPDH) | 5'-GAAGGTGAAGGTCGGAGTC-3' |
| Reverse Primer (GAPDH) | 5'-GAAGATGGTGATGGGATTTC-3' |
| Cycling Conditions | 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min |
Table 1: Example primer sequences and cycling conditions for qRT-PCR analysis of TRIB1 expression.
Protocol 2: Assessment of ERK Phosphorylation by Western Blot
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Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours (optional, to reduce basal p-ERK levels). Treat with this compound and/or a MEK inhibitor for the desired time.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
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Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
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Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
| Antibody | Dilution |
| Phospho-ERK1/2 (Thr202/Tyr204) | 1:1000 |
| Total ERK1/2 | 1:1000 |
| HRP-conjugated secondary antibody | 1:5000 |
Table 2: Recommended antibody dilutions for Western blot analysis of ERK phosphorylation.
Protocol 3: Cell Viability Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, the MEK inhibitor, or a combination of both. Include a vehicle control. Incubate for 24-72 hours.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
| Parameter | Description |
| Cell Density | 5,000 - 10,000 cells/well |
| Incubation Time | 24 - 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Wavelength | 570 nm |
Table 3: Key parameters for a typical MTT cell viability assay.
Visualizations
Caption: this compound and MEK inhibitor signaling pathway.
Caption: Experimental workflow for investigating the interaction.
References
- 1. Modulators of Hepatic Lipoprotein Metabolism Identified in a Search for Small-Molecule Inducers of Tribbles Pseudokinase 1 Expression | PLOS One [journals.plos.org]
- 2. Modulators of hepatic lipoprotein metabolism identified in a search for small-molecule inducers of tribbles pseudokinase 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “Oh, Dear We Are in Tribble”: An Overview of the Oncogenic Functions of Tribbles 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
overcoming solubility challenges with BRD0418 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with BRD0418 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule from a diversity-oriented synthesis effort that has been identified as an inducer of tribbles pseudokinase 1 (TRIB1) expression.[1][2] An increase in TRIB1 expression in hepatic cells leads to a shift in lipoprotein metabolism, characterized by reduced secretion of Very Low-Density Lipoprotein (VLDL) and decreased cholesterol biosynthesis, along with increased expression of the Low-Density Lipoprotein Receptor (LDLR) and enhanced LDL uptake.[3][4] This makes this compound a valuable research tool for studies related to coronary artery disease and lipid metabolism.[1]
Q2: What are the known solubility properties of this compound?
A2: this compound is sparingly soluble in aqueous solutions. It is highly soluble in dimethyl sulfoxide (DMSO). For experimental purposes, it is common to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the final aqueous medium.
Q3: Why does my this compound precipitate when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium?
A3: This is a common issue with hydrophobic compounds dissolved in a strong organic solvent. When the DMSO stock is diluted into an aqueous environment, the solubility of the compound can decrease dramatically, leading to precipitation. This can be influenced by the final concentration of both the compound and the DMSO, as well as the specific composition of the aqueous medium.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use a fresh, unopened bottle or a properly stored desiccated stock of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous solution.
| Possible Cause | Troubleshooting Steps |
| High Final Concentration of this compound | Decrease the final working concentration of this compound in your experiment. |
| High Final Concentration of DMSO | Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5%) to minimize solvent-induced toxicity and effects on cell physiology. |
| "Salting Out" Effect | The high ionic strength of some buffers can reduce the solubility of organic molecules. Try diluting into a lower ionic strength buffer if your experiment allows. |
| Rapid Dilution | Adding the DMSO stock directly and quickly into the aqueous solution can cause localized high concentrations and rapid precipitation. |
| Solution: Add the DMSO stock dropwise to the aqueous solution while vortexing or stirring to ensure rapid and even dispersion. | |
| Solution: Perform a serial dilution. First, dilute the DMSO stock into a small volume of the aqueous solution, and then add this intermediate dilution to the final volume. |
Issue 2: Solution is initially clear but a precipitate forms over time.
| Possible Cause | Troubleshooting Steps |
| Metastable Supersaturated Solution | The initial dilution may have created a supersaturated solution that is not stable over time. |
| Solution: Lower the final concentration of this compound. | |
| Solution: Consider the use of solubility-enhancing excipients if appropriate for your experimental system (see Advanced Strategies). | |
| Temperature Effects | Solubility is often temperature-dependent. A decrease in temperature (e.g., moving from room temperature to 4°C) can cause precipitation. |
| Solution: Prepare and use the solutions at a constant, controlled temperature. If storage at a lower temperature is necessary, re-dissolve any precipitate by warming and vortexing before use. |
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight | Solubility in DMSO | Recommended Storage of Stock Solution |
| This compound | C29H32N2O5 | 488.57 g/mol | 50 mg/mL (102.34 mM) | -80°C for 6 months; -20°C for 1 month |
Data sourced from MedchemExpress product information.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 488.57 g/mol ). For 1 mL of 10 mM stock, you will need 4.8857 mg.
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the solid is completely dissolved. The use of an ultrasonic bath can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
Procedure (Example for a 10 µM final concentration):
-
Warm the 10 mM this compound stock solution and the aqueous medium to the experimental temperature (e.g., 37°C for cell culture).
-
In a sterile tube, add the appropriate volume of the aqueous medium. For a final volume of 1 mL, start with 999 µL.
-
While vortexing the aqueous medium, add 1 µL of the 10 mM this compound stock solution dropwise.
-
Continue to vortex for an additional 10-15 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
Advanced Strategies for Enhancing Aqueous Solubility
If standard dilution protocols are insufficient, consider these advanced methods, which may require further optimization for your specific application.
-
Co-solvents: While DMSO is the primary co-solvent, in some cell-free assays, small percentages of other organic solvents like ethanol could be tested.
-
pH Adjustment: The chemical structure of this compound contains a tertiary amine, which may be protonated at lower pH. For non-cellular assays, adjusting the pH of the buffer may influence solubility. The optimal pH would need to be determined empirically.
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-80, Pluronic F-68) can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Compatibility with the experimental system must be verified.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Visualizations
Caption: Mechanism of action of this compound in hepatic cells.
References
- 1. Modulators of hepatic lipoprotein metabolism identified in a search for small-molecule inducers of tribbles pseudokinase 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. “Oh, Dear We Are in Tribble”: An Overview of the Oncogenic Functions of Tribbles 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Technical Support Center: Minimizing Variability in BRD0418 Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing BRD0418 in dose-response studies. Our goal is to help you minimize experimental variability and obtain robust, reproducible data. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that has been identified as a modulator of hepatic lipoprotein metabolism.[1][2] Its primary mechanism of action is the upregulation of Tribbles Pseudokinase 1 (TRIB1) expression.[1][2][3] Increased TRIB1 expression, in turn, leads to a reduction in the secretion of Very-Low-Density Lipoprotein (VLDL) and an increase in the uptake of Low-Density Lipoprotein (LDL).
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: Based on published data, this compound has been shown to upregulate TRIB1 and LDL Receptor (LDLR) expression in a concentration range of 0.2 to 25 µM in various cell lines, including HepG2, with exposure times ranging from 6 to 24 hours. The optimal concentration will depend on the specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: I am observing high variability between my dose-response replicates. What are the common causes?
A4: High variability in dose-response assays can stem from several sources, including:
-
Pipetting Errors: Inconsistent volumes of cells, media, or compound can significantly impact results.
-
Cell Health and Passage Number: Using cells that are unhealthy, have been passaged too many times, or are at different confluency levels can lead to inconsistent responses.
-
Compound Stability and Solubility: this compound may degrade or precipitate in culture medium, leading to inaccurate concentrations.
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Inconsistent Incubation Times: Variations in the timing of compound addition or assay readout can introduce variability.
Troubleshooting Guides
Guide 1: Inconsistent TRIB1 Expression (qPCR & Western Blot)
Problem: High variability in TRIB1 mRNA or protein levels between replicates or experiments.
| Potential Cause | Troubleshooting Steps |
| RNA/Protein Degradation | - Use RNase/protease inhibitors during sample preparation.- Work quickly and on ice.- Ensure proper storage of samples at -80°C. |
| Inconsistent Sample Loading | - For qPCR, ensure equal amounts of RNA are used for cDNA synthesis.- For Western Blot, perform a protein quantification assay (e.g., BCA) and load equal amounts of protein per lane. Use a loading control (e.g., GAPDH, β-actin) to normalize results. |
| Suboptimal Primer/Antibody Performance | - For qPCR, validate primer efficiency and specificity (melt curve analysis).- For Western Blot, optimize primary and secondary antibody concentrations and incubation times. Ensure the antibody is validated for the species being tested. |
| Cellular Stress | - Handle cells gently during passaging and plating.- Ensure consistent cell density and confluency at the time of treatment. |
| This compound Inactivity | - Prepare fresh dilutions of this compound from a properly stored stock for each experiment.- Confirm the purity and integrity of the compound. |
Guide 2: Unexpected Lipoprotein Uptake Assay Results
Problem: Inconsistent or no change in LDL uptake after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Low LDLR Expression | - Confirm that the cell line used expresses the LDL receptor.- Pre-culture cells in lipoprotein-deficient serum to upregulate LDLR expression before the assay. |
| Issues with Fluorescently Labeled LDL | - Use a reputable commercial source for fluorescently labeled LDL (e.g., DiI-LDL).- Protect the labeled LDL from light to prevent photobleaching.- Titrate the concentration of labeled LDL to find the optimal signal-to-noise ratio. |
| Suboptimal Assay Conditions | - Optimize the incubation time with labeled LDL to ensure sufficient uptake without causing cytotoxicity.- Ensure complete removal of unbound labeled LDL by thorough washing before imaging or quantification. |
| Cell Health | - Monitor cell morphology and viability throughout the experiment. Cytotoxicity from the compound or assay reagents will affect LDL uptake. |
| This compound Concentration | - Perform a dose-response experiment to determine the optimal concentration of this compound for inducing LDLR expression in your specific cell line. |
Guide 3: High Variability in Cell Viability/Cytotoxicity Data
Problem: Inconsistent IC50 values or high standard deviations in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a single-cell suspension before plating.- Use a calibrated multichannel pipette or an automated cell dispenser for plating. |
| Edge Effects | - Avoid using the outer wells of the microplate for experimental samples.- Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Compound Precipitation | - Visually inspect wells for any signs of compound precipitation, especially at higher concentrations.- Consider using a different solvent or a lower final concentration if solubility is an issue. |
| Assay Readout Timing | - Ensure that the incubation time for the viability reagent (e.g., MTT, resazurin) is consistent across all plates and experiments. |
| Fluorescence/Colorimetric Interference | - Run a control plate with the compound in cell-free media to check for any intrinsic fluorescence or color that might interfere with the assay readout. |
Quantitative Data Summary
Table 1: Effect of this compound on TRIB1 and LDLR mRNA Expression in Various Cell Lines
| Cell Line | Origin | Lowest Concentration for 2-fold TRIB1 Upregulation (µM) | Lowest Concentration for 2-fold LDLR Upregulation (µM) |
| HepG2 | Human Hepatocellular Carcinoma | 3.1 | 3.1 |
| Huh7 | Human Hepatocellular Carcinoma | 3.1 | 3.1 |
| A549 | Human Lung Carcinoma | 1.6 | 3.1 |
| HCT116 | Human Colon Carcinoma | >25 (Inactive) | >25 (Inactive) |
| HEK293 | Human Embryonic Kidney | 6.3 | 12.5 |
| Data adapted from Nagiec MM, et al. PLoS One. 2015. |
Experimental Protocols
Protocol 1: Dose-Response Analysis of TRIB1 mRNA Expression by qPCR
This protocol outlines the steps to measure the effect of this compound on TRIB1 mRNA expression.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 24-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 0.3, 1, 3, 10, 25 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 6 or 24 hours).
-
RNA Isolation: Lyse the cells directly in the wells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for TRIB1 and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of TRIB1 using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.
Protocol 2: Analysis of TRIB1 Protein Expression by Western Blot
This protocol describes how to assess changes in TRIB1 protein levels following this compound treatment.
-
Cell Seeding and Treatment: Plate and treat cells with this compound as described in the qPCR protocol.
-
Protein Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against TRIB1 overnight at 4°C. The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 3: In Vitro LDL Uptake Assay
This protocol details a method to measure the functional effect of this compound on LDL uptake.
-
Cell Seeding and Treatment: Plate cells in a black, clear-bottom 96-well plate. Treat with this compound for 24 hours to allow for changes in LDLR expression.
-
Lipoprotein-Deficient Serum Starvation: For the last 12-16 hours of treatment, switch the cells to a medium containing lipoprotein-deficient serum to upregulate LDLR expression.
-
Labeled LDL Incubation: Remove the treatment medium and add fresh medium containing a fluorescently labeled LDL (e.g., DiI-LDL) at a pre-optimized concentration. Incubate for 2-4 hours at 37°C.
-
Washing: Gently wash the cells multiple times with PBS to remove any unbound labeled LDL.
-
Imaging and Quantification: Image the wells using a fluorescence microscope or a high-content imaging system. Quantify the fluorescence intensity per cell.
-
Data Analysis: Compare the fluorescence intensity of this compound-treated cells to that of vehicle-treated cells.
Visualizations
References
Technical Support Center: Troubleshooting Confounding Factors in BRD0418 In Vivo Studies
Welcome to the technical support center for researchers utilizing BRD0418 in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and navigate potential confounding factors in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule identified as an inducer of Tribbles pseudokinase 1 (TRIB1) expression.[1] TRIB1 is a pseudokinase that plays a significant role in regulating lipid metabolism. The intended mechanism of action of this compound is to increase TRIB1 expression, leading to a shift in hepatic lipoprotein metabolism from production to clearance, which can be beneficial in studies related to coronary artery disease.[1]
Q2: What are the known effects of this compound in in vitro systems?
In human hepatoma (HepG2) cells, this compound has been shown to upregulate TRIB1 expression. This leads to a decrease in the secretion of very-low-density lipoprotein (VLDL) and an increase in the expression of the low-density lipoprotein receptor (LDLR), which promotes the uptake of LDL cholesterol.[1]
Q3: Is the effect of this compound entirely dependent on TRIB1?
No, and this is a critical point for researchers. Studies have shown that the effects of this compound on lipoprotein metabolism persist even in cells where the TRIB1 gene has been knocked out.[1] This indicates that this compound can act through TRIB1-independent pathways, suggesting the presence of off-target effects.
Q4: What are the potential off-target effects of this compound?
The exact off-target interactions of this compound have not been fully characterized in publicly available literature. However, the fact that its primary phenotype is not solely dependent on its intended target (TRIB1) is a significant finding. Researchers should be aware that observed effects in their in vivo studies may not be solely attributable to TRIB1 upregulation.
Q5: Is there any available in vivo data for this compound, such as recommended dosage, pharmacokinetics, or toxicity?
As of late 2025, there is a notable lack of publicly available data on the in vivo application of this compound. Information regarding recommended dosage in animal models, pharmacokinetic and pharmacodynamic (PK/PD) profiles, and potential toxicity is not detailed in the primary literature. This absence of data necessitates a cautious and systematic approach when designing and interpreting in vivo experiments with this compound.
Troubleshooting Guide for In Vivo Experiments
This guide addresses specific issues you might encounter during your this compound in vivo studies and provides potential explanations and solutions.
| Observed Issue | Potential Confounding Factor | Recommended Troubleshooting Steps |
| Unexpected Phenotype or Toxicity | TRIB1-Independent Off-Target Effects: The observed effects may be due to this compound interacting with other cellular targets besides TRIB1. | 1. Conduct Dose-Response Studies: Carefully titrate the dose of this compound to find the minimum effective concentration that produces the desired TRIB1-related phenotype while minimizing other effects.2. Use TRIB1 Knockout/Knockdown Models: If feasible, perform parallel experiments in TRIB1-deficient animals to distinguish between TRIB1-dependent and -independent effects.3. Comprehensive Phenotyping: Conduct a broad physiological and behavioral assessment of the animals to identify any unexpected changes. |
| High Variability in Experimental Results | Poor Pharmacokinetics/Bioavailability: The formulation, route of administration, or metabolic instability of this compound could lead to inconsistent exposure in animals. | 1. Optimize Formulation and Delivery: Experiment with different vehicle solutions and routes of administration (e.g., oral gavage, intraperitoneal injection) to ensure consistent delivery.2. Pharmacokinetic Analysis: If resources permit, perform a basic pharmacokinetic study to determine the concentration of this compound in plasma and target tissues over time.3. Standardize Experimental Conditions: Ensure strict adherence to protocols, including animal age, sex, housing conditions, and time of day for dosing and measurements. |
| Lack of Expected Efficacy | Insufficient Target Engagement: The administered dose of this compound may not be sufficient to induce a significant change in TRIB1 expression in the target tissue. | 1. Verify Target Engagement: Measure TRIB1 mRNA and protein levels in the target tissue (e.g., liver) to confirm that this compound is having the intended molecular effect.2. Re-evaluate Dosage: Based on target engagement data, consider increasing the dose of this compound, while closely monitoring for any signs of toxicity. |
| Contradictory Results Compared to In Vitro Data | Complex In Vivo Biological Context: The in vivo environment introduces numerous variables not present in cell culture, such as metabolism by other organs, immune responses, and interactions with the microbiome. | 1. Consider the Animal Model: The choice of animal model (e.g., mouse strain, genetic background) can significantly influence the outcome. Justify the selection of your model based on its relevance to the human condition being studied.2. Control for Environmental Factors: Standardize diet, light-dark cycles, and other environmental variables that can impact metabolism and physiology. |
Experimental Protocols
Protocol: Preliminary In Vivo Efficacy Assessment of this compound in a Mouse Model of Dyslipidemia
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Animal Model: C57BL/6J mice on a high-fat diet.
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Acclimatization: Allow mice to acclimate to the facility and diet for at least one week before the start of the experiment.
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Grouping: Randomly assign mice to the following groups (n=8-10 per group):
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Vehicle control (e.g., DMSO/saline)
-
This compound (low dose)
-
This compound (high dose)
-
-
Compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of dosing, dilute the stock solution in a vehicle appropriate for the chosen route of administration (e.g., saline for intraperitoneal injection).
-
Administer the compound or vehicle to the mice daily for a predetermined period (e.g., 2-4 weeks).
-
-
Monitoring:
-
Monitor animal health daily, including body weight, food and water intake, and any signs of distress.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood samples for lipid profile analysis (total cholesterol, LDL, HDL, triglycerides).
-
Harvest liver tissue to assess TRIB1 mRNA and protein expression levels (qPCR and Western blot).
-
Perform histological analysis of the liver to check for any signs of toxicity.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound, including its intended target TRIB1 and potential off-target effects.
Experimental Workflow
Caption: A general experimental workflow for conducting in vivo studies with this compound.
Logical Relationship of Confounding Factors
Caption: Logical relationship illustrating how various confounding factors can contribute to the observed in vivo phenotype.
References
Validation & Comparative
Validating BRD0418-Induced TRIB1 Expression with siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BRD0418, a small molecule inducer of Tribbles Pseudokinase 1 (TRIB1), with other alternatives. It includes supporting experimental data and detailed protocols for validating its mechanism of action using small interfering RNA (siRNA).
This compound has been identified as a benzofuran compound that elevates the expression of TRIB1 in hepatocellular carcinoma cells (HepG2).[1] This upregulation of TRIB1 is associated with beneficial effects on lipid metabolism, including reduced production of very-low-density lipoprotein (VLDL), decreased cholesterol biosynthesis, and increased uptake of low-density lipoprotein (LDL). This guide offers a comprehensive overview of this compound's performance, a comparison with other TRIB1 modulators, and a detailed methodology for researchers to validate its on-target effect through siRNA-mediated knockdown of TRIB1.
Performance of this compound and Comparison with Alternatives
This compound induces TRIB1 expression in a time- and dose-dependent manner. While detailed kinetic and dose-response data are not extensively published, studies have shown that it can induce a significant upregulation of TRIB1. The performance of this compound can be compared with other known modulators of TRIB1 expression, including other small molecules and biological cytokines.
| Compound/Agent | Chemical Class/Type | Mechanism of Action | Potency/Efficacy | Known Off-Target Effects |
| This compound | Benzofuran | Induces TRIB1 expression.[1] | Induces 2-fold TRIB1 upregulation in HepG2 cells at concentrations ranging from 0.8 to 3.1 µM after 24 hours. | Not extensively characterized in publicly available literature. |
| BRD8518 | Tricyclic Glycal | Induces TRIB1 expression via the MEK1/2-ERK1/2 signaling pathway.[2][3][4] | More potent than this compound in inducing TRIB1 expression. | Not extensively characterized in publicly available literature. |
| Berberine | Natural Isoquinoline Alkaloid | Induces TRIB1 mRNA expression through the ERK signaling pathway. | Upregulates hepatic TRIB1 in mice. | Known to have multiple targets and effects on various cellular processes. |
| Oncostatin M (OSM) | Cytokine | Induces TRIB1 expression through the JAK/STAT and MAPK signaling pathways. | Potent inducer of TRIB1. | Broad effects on cellular proliferation, inflammation, and immune responses. |
Experimental Protocols
This section provides a detailed methodology for validating the on-target effect of this compound by demonstrating that the knockdown of TRIB1 using siRNA abrogates the downstream effects of the compound.
Cell Culture and Treatment with this compound
-
Cell Line: HepG2 cells are a commonly used human liver cancer cell line suitable for these experiments.
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Treat HepG2 cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for different time points (e.g., 6, 12, 24 hours) to determine the optimal conditions for TRIB1 induction.
siRNA Transfection for TRIB1 Knockdown
-
siRNA Selection: Utilize validated siRNA sequences targeting human TRIB1. Commercially available pre-designed siRNA sets are recommended to ensure specificity and efficacy. A non-targeting siRNA (scrambled control) should be used as a negative control.
-
Transfection Reagent: Use a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
Protocol:
-
Seed HepG2 cells in 6-well plates to achieve 50-60% confluency on the day of transfection.
-
On the day of transfection, dilute the TRIB1 siRNA and the non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complexes dropwise to the cells.
-
Incubate the cells for 24-48 hours post-transfection to achieve significant knockdown of TRIB1 expression.
-
Validation of TRIB1 Knockdown and Effect of this compound
-
Experimental Groups:
-
Vehicle (DMSO) + Non-targeting siRNA
-
Vehicle (DMSO) + TRIB1 siRNA
-
This compound + Non-targeting siRNA
-
This compound + TRIB1 siRNA
-
-
Procedure:
-
After the initial 24-48 hours of siRNA transfection, replace the medium with fresh medium containing either this compound at its optimal induction concentration or vehicle (DMSO).
-
Incubate the cells for the predetermined optimal time for TRIB1 induction by this compound.
-
Harvest the cells for subsequent analysis.
-
Quantification of Gene and Protein Expression
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the harvested cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for TRIB1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in TRIB1 mRNA expression.
-
-
Western Blotting:
-
Lyse the harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against TRIB1 and a loading control (e.g., β-actin, GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Expected Outcome: The upregulation of TRIB1 mRNA and protein levels induced by this compound in cells treated with non-targeting siRNA should be significantly attenuated in cells transfected with TRIB1 siRNA. This result would confirm that the effect of this compound on TRIB1 expression is specific.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for validating this compound-induced TRIB1 expression using siRNA.
Caption: Signaling pathways of various inducers leading to TRIB1 expression.
Caption: Logical comparison of this compound with alternative TRIB1 inducers.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel tricyclic glycal-based TRIB1 inducers that reprogram LDL metabolism in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel tricyclic glycal-based TRIB1 inducers that reprogram LDL metabolism in hepatic cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
Potency Showdown: BRD8518 Emerges as a More Potent Modulator of Lipid Metabolism Than BRD0418
For Immediate Release
Cambridge, MA – In the landscape of small molecules targeting lipid metabolism, a comparative analysis reveals that BRD8518 demonstrates significantly higher potency in modulating key genes and pathways compared to its predecessor, BRD0418. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the field of cardiovascular and metabolic diseases.
Both this compound and BRD8518 are recognized as inducers of Tribbles pseudokinase 1 (TRIB1), a protein linked to the regulation of lipoprotein metabolism. Increased TRIB1 expression is associated with reduced levels of low-density lipoprotein (LDL) cholesterol and triglycerides, making it an attractive therapeutic target. While both compounds influence this pathway, experimental evidence indicates that BRD8518 elicits these effects at substantially lower concentrations.
Quantitative Potency Comparison
The following tables summarize the available quantitative data on the potency of this compound and BRD8518 from in vitro studies.
Table 1: Comparative Potency in TRIB1 and LDLR Gene Expression in HepG2 Cells
| Compound | Assay | Potency Metric | Value | Reference |
| This compound | TRIB1 mRNA Upregulation | Lowest concentration for 2-fold increase | 0.8 µM | [1] |
| LDLR mRNA Upregulation | Lowest concentration for 2-fold increase | 3.1 µM | [1] | |
| BRD8518 | TRIB1 mRNA Upregulation | EC50 (Estimated from dose-response curve) | ~0.1 µM | [2] |
| LDLR mRNA Upregulation | EC50 (Estimated from dose-response curve) | ~0.1 µM | [2] |
Table 2: Effects on Apolipoprotein B (ApoB) Secretion and PCSK9
| Compound | Assay | Potency Metric | Value | Cell Line | Reference |
| BRD8518 | Inhibition of ApoB Secretion | IC50 (Estimated from dose-response curve) | ~0.2 µM | HepG2 | [2] |
| BRD8518 | Downregulation of PCSK9 Protein | EC50 (Estimated from dose-response curve) | ~0.3 µM | HepG2 |
Note: Direct comparative IC50/EC50 values for this compound in ApoB secretion and PCSK9 downregulation assays were not available in the reviewed literature. However, publications explicitly state BRD8518 has a potency "far exceeding" that of this compound.
Signaling Pathways and Mechanism of Action
BRD8518 has been shown to exert its effects through the activation of the MEK1/2-ERK1/2 signaling pathway. Treatment of HepG2 cells with BRD8518 leads to the phosphorylation of ERK1/2, a key step in this cascade that results in the upregulation of TRIB1 expression.
References
A Comparative Guide to TRIB1 Inducing Compounds: BRD0418 and Beyond
For researchers in lipid metabolism, cardiovascular disease, and oncology, the Tribbles homolog 1 (TRIB1) protein presents a compelling therapeutic target. Upregulation of TRIB1 in hepatocytes has been shown to favorably modulate lipid profiles, making small molecule inducers of TRIB1 expression highly sought after. This guide provides a detailed comparison of BRD0418, a foundational TRIB1 inducer, with other key compounds known to elevate TRIB1 levels: the more potent analog BRD8518, the natural product berberine, and the cytokine oncostatin M (OSM).
Performance Comparison of TRIB1 Inducing Compounds
The following tables summarize the quantitative data available for this compound and its alternatives, focusing on their potency in inducing TRIB1 and their downstream effects on lipid metabolism in the human hepatoma cell line, HepG2.
Table 1: Potency of TRIB1 Induction and Downstream Gene Regulation in HepG2 Cells
| Compound | TRIB1 Upregulation (EC50) | LDLR Upregulation (EC50) | PCSK9 Downregulation (EC50) | Notes |
| This compound | Less potent than BRD8518 (EC50 not specified in reviewed literature) | Not specified | Not specified | A benzofuran compound that serves as a valuable tool compound. |
| BRD8518 | 0.43 µM[1] | 0.49 µM[1] | 0.24 µM[1] | A tricyclic glycal compound demonstrating significantly higher potency than this compound.[1][2] |
| Berberine | Dose-dependent increase observed (EC50 not specified) | Not specified | Not specified | A natural alkaloid; TRIB1 induction is linked to its lipid-lowering effects. |
| Oncostatin M | Dose-dependent increase observed (ED50 of 5-10 ng/mL for general acute phase protein synthesis) | Not specified | Not specified | A cytokine that also upregulates TRIB1 as part of a broader inflammatory and metabolic response. |
Table 2: Effects on Lipid Metabolism in HepG2 Cells
| Compound | Inhibition of ApoB Secretion | Reduction of Triglyceride Synthesis |
| This compound | Yes | Yes |
| BRD8518 | More potent than this compound | Yes |
| Berberine | Yes | Yes |
| Oncostatin M | Not explicitly detailed for ApoB, but known to influence lipid metabolism. | Not explicitly detailed, but influences lipid metabolism. |
Signaling Pathways and Mechanisms of Action
The induction of TRIB1 by these compounds is mediated by distinct signaling pathways, offering different points of intervention and potential off-target effects.
This compound and BRD8518: Both compounds, particularly the more studied BRD8518, exert their effects through the MAPK/ERK signaling pathway . Treatment of HepG2 cells with BRD8518 leads to the phosphorylation of ERK1/2, a key step in this cascade.
Caption: this compound/BRD8518 signaling pathway.
Berberine: This natural compound also induces TRIB1 expression via the ERK signaling pathway . Studies have shown that the induction of TRIB1 by berberine is a transcriptional mechanism.
Caption: Berberine TRIB1 induction pathway.
Oncostatin M (OSM): As a cytokine, OSM activates multiple signaling cascades, including the JAK/STAT, PI3K-Akt, and MAPK pathways . Its effect on TRIB1 is part of a broader cellular response to inflammatory and metabolic signals.
Caption: Oncostatin M signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summarized protocols for key experiments used to characterize TRIB1-inducing compounds.
Quantitative Real-Time PCR (qRT-PCR) for TRIB1 mRNA Expression
This protocol is used to quantify the levels of TRIB1 messenger RNA in response to compound treatment.
Caption: Workflow for TRIB1 qRT-PCR.
-
Cell Culture and Treatment:
-
Plate HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound (e.g., this compound, BRD8518, berberine) or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Total RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
-
Quantitative PCR:
-
Perform qPCR using a real-time PCR system (e.g., Applied Biosystems 7500).
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for TRIB1 and a housekeeping gene (e.g., GAPDH), and a fluorescent dye-based detection chemistry (e.g., SYBR Green or TaqMan probe).
-
Use the following thermal cycling conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for TRIB1 and the housekeeping gene.
-
Calculate the relative expression of TRIB1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Apolipoprotein B (ApoB) Secretion Assay (ELISA)
This assay quantifies the amount of ApoB secreted from HepG2 cells into the culture medium, serving as an indicator of VLDL secretion.
-
Cell Culture and Treatment:
-
Plate HepG2 cells and treat with the compounds as described for the qRT-PCR protocol.
-
After the treatment period, collect the cell culture medium.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat a 96-well plate with a capture antibody specific for human ApoB and incubate overnight.
-
Block the plate with a blocking buffer (e.g., BSA in PBS).
-
Add the collected cell culture medium and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known ApoB standards.
-
Determine the concentration of ApoB in the cell culture medium samples by interpolating from the standard curve.
-
Normalize the secreted ApoB levels to the total cell protein content.
-
Triglyceride Synthesis Assay
This assay measures the rate of new triglyceride synthesis within the cells.
-
Cell Culture and Treatment:
-
Pre-incubate HepG2 cells with the test compounds for a specified duration (e.g., 24 hours).
-
Add a labeled glycerol precursor, such as 13C3-D5-glycerol, to the culture medium.
-
-
Lipid Extraction:
-
After a defined incubation period with the labeled precursor, wash the cells and lyse them.
-
Extract the total lipids from the cell lysates using a suitable solvent system (e.g., chloroform:methanol).
-
-
Mass Spectrometry Analysis:
-
Analyze the lipid extracts by mass spectrometry to quantify the incorporation of the labeled glycerol into different triglyceride species.
-
-
Data Analysis:
-
Calculate the rate of triglyceride synthesis based on the amount of labeled glycerol incorporated over time.
-
Compare the synthesis rates in compound-treated cells to those in vehicle-treated controls.
-
Summary and Conclusion
This compound has been a seminal tool in establishing the therapeutic potential of TRIB1 induction. However, for researchers seeking more potent and characterized molecules, BRD8518 represents a significant advancement. Its well-defined EC50 for TRIB1 induction and downstream effects make it a superior choice for in vitro studies, although its in vivo utility may be limited.
Berberine offers a naturally derived alternative with a growing body of evidence supporting its TRIB1-inducing and lipid-lowering properties. Its established use in traditional medicine and favorable safety profile make it an attractive candidate for further investigation.
Oncostatin M provides a biological tool to study TRIB1 regulation in the context of cytokine signaling. Its pleiotropic effects, however, complicate its direct therapeutic application for lipid disorders.
The choice of a TRIB1-inducing compound will ultimately depend on the specific research question, experimental model, and desired potency. This guide provides a foundational comparison to aid in the selection of the most appropriate tool for advancing our understanding of TRIB1 biology and its therapeutic targeting.
References
Unraveling the TRIB1-Dependence of BRD0418: A Comparative Analysis with TRIB1 Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a chemical probe is paramount. This guide provides a comprehensive comparison of the phenotypic effects of BRD0418, a small molecule inducer of Tribbles Pseudokinase 1 (TRIB1), in wild-type versus TRIB1 knockout models. By examining the available experimental data, this guide aims to objectively validate the on-target effects of this compound and explore potential TRIB1-independent activities.
This compound has emerged as a valuable tool for studying the biological functions of TRIB1, a pseudokinase implicated in a wide array of cellular processes, including lipid metabolism, inflammation, and cell cycle regulation. TRIB1 primarily functions as an adaptor protein, notably facilitating the ubiquitination and subsequent degradation of the transcription factor CCAAT/enhancer-binding protein alpha (C/EBPα) through the E3 ubiquitin ligase COP1. The discovery of this compound as a chemical inducer of TRIB1 expression has opened new avenues for therapeutically targeting pathways regulated by this pseudokinase. However, rigorous validation of its TRIB1-dependency is crucial for the accurate interpretation of experimental results. This guide delves into the key studies that have employed TRIB1 knockout models to dissect the mechanism of action of this compound.
Comparative Efficacy of this compound in Wild-Type vs. TRIB1 Knockout Cells
The central question in validating the mechanism of this compound is whether its biological effects are abrogated in the absence of its target, TRIB1. A pivotal study by Nagiec and colleagues investigated the impact of this compound on lipid metabolism in both wild-type and TRIB1 knockout human hepatoma (HepG2) cells. This provides the most direct evidence for the TRIB1-dependency of this compound's actions.
Key Findings on Lipid Metabolism Regulation:
In wild-type HepG2 cells, treatment with this compound phenocopies the effects of TRIB1 overexpression. This includes a reduction in the synthesis of triglycerides and a decrease in the secretion of apolipoprotein B (apoB), a key component of very-low-density lipoprotein (VLDL).[1] These effects are consistent with the known role of TRIB1 in regulating hepatic lipogenesis.
However, when TRIB1 was knocked out in HepG2 cells using CRISPR-Cas9, the effects of this compound on the expression of key lipogenic genes were unexpectedly not entirely abolished. This suggests that while this compound's induction of TRIB1 is a primary mechanism, other TRIB1-independent pathways or cellular compensatory mechanisms may be at play.
| Cell Line | Treatment | TRIB1 mRNA Expression | ApoB Secretion | Triglyceride Synthesis | SCD1 mRNA Expression | APOC3 mRNA Expression |
| HepG2 (Wild-Type) | This compound | ↑ (3.5-fold) | ↓ | ↓ | ↓ | ↓ |
| HepG2 (TRIB1 Knockout) | This compound | - (No expression) | N/A | N/A | ↓ | ↓ |
Table 1: Summary of this compound effects on lipid metabolism markers in wild-type and TRIB1 knockout HepG2 cells. Data compiled from Nagiec et al., 2015.[1] "↑" indicates upregulation, "↓" indicates downregulation, "-" indicates no expression, and "N/A" indicates data not available.
The persistence of the downregulation of stearoyl-CoA desaturase (SCD1) and apolipoprotein C3 (APOC3) expression by this compound in TRIB1 knockout cells is a critical finding. The authors of the study suggest that this could be due to a compensatory response within the cells to the absence of TRIB1.[1] This highlights the complexity of cellular signaling networks and the importance of using knockout models for target validation.
Phenotypic Landscape of TRIB1 Knockout Models
To fully appreciate the expected consequences of a TRIB1-dependent therapeutic, it is essential to understand the phenotypes observed in TRIB1 knockout animals. These models provide a blueprint for the systemic effects that would be anticipated if this compound acts solely through TRIB1 induction.
| Model | Key Phenotypic Effects of TRIB1 Knockout | Reference |
| Global TRIB1 Knockout Mice | Increased plasma triglyceride and cholesterol levels. | [2] |
| Mitochondrial dysfunction in brown adipose tissue, leading to impaired thermogenesis. | [3] | |
| Liver-Specific TRIB1 Knockout Mice | Increased hepatic triglyceride content and de novo lipogenesis. | |
| Elevated plasma cholesterol and triglycerides. | ||
| Myeloid-Specific TRIB1 Knockout Mice | Accelerated breast tumor growth. | |
| Altered tumor-associated macrophage (TAM) phenotypes and enhanced oncogenic cytokine expression. | ||
| Adipose-Specific TRIB1 Knockout Mice | Reduced plasma lipids and diet-induced insulin resistance. | |
| Increased circulating adiponectin. |
Table 2: Summary of key phenotypic effects observed in various TRIB1 knockout mouse models.
The diverse phenotypes observed in these knockout models underscore the multifaceted role of TRIB1 in physiology and disease. These findings suggest that modulating TRIB1 expression with compounds like this compound could have wide-ranging therapeutic implications, from metabolic disorders to cancer.
Experimental Protocols
Reproducibility and clear understanding of experimental design are cornerstones of scientific advancement. Below are the methodologies for the key experiments cited in this guide.
Generation of TRIB1 Knockout HepG2 Cells (CRISPR-Cas9)
The generation of a stable TRIB1 knockout cell line is a critical step for validating the on-target effects of this compound.
-
gRNA Design: Guide RNAs (gRNAs) targeting an early exon of the TRIB1 gene were designed.
-
Vector Construction: The designed gRNAs were cloned into a CRISPR-Cas9 expression vector.
-
Transfection: HepG2 cells were transfected with the TRIB1-targeting CRISPR-Cas9 vector.
-
Clonal Selection: Single-cell clones were isolated and expanded.
-
Validation: Genomic DNA from the clones was sequenced to confirm the presence of frameshift-inducing insertions or deletions (indels) in the TRIB1 gene. The absence of TRIB1 protein expression was further confirmed by Western blotting.
Gene Expression Analysis
Quantitative real-time PCR (qRT-PCR) is a standard method to measure changes in gene expression following treatment.
-
Cell Treatment: Wild-type and TRIB1 knockout HepG2 cells were treated with this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
RNA Extraction: Total RNA was isolated from the cells using a commercial kit.
-
cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The cDNA was used as a template for qRT-PCR with primers specific for TRIB1 and other genes of interest (e.g., SCD1, APOC3). Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH).
Apolipoprotein B (ApoB) Secretion Assay
This assay measures the amount of apoB secreted by liver cells, which is an indicator of VLDL production.
-
Cell Plating and Treatment: HepG2 cells were plated in multi-well plates and treated with this compound or vehicle control for 24 hours.
-
Media Collection: The cell culture medium was collected.
-
ELISA: The concentration of apoB in the collected medium was quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
Visualizing the Molecular Pathways and Experimental Logic
To further clarify the relationships between this compound, TRIB1, and their downstream effects, the following diagrams were generated using Graphviz.
Caption: Proposed mechanism of this compound in wild-type vs. TRIB1 knockout cells.
Caption: Experimental workflow for validating this compound's TRIB1-dependency.
Conclusion
The validation of chemical probes is a critical process in drug discovery and chemical biology. The use of TRIB1 knockout models has been instrumental in dissecting the mechanism of action of this compound. The available evidence confirms that this compound effectively induces TRIB1 expression and that many of its effects on lipid metabolism are mediated through this induction. However, the finding that this compound can still modulate the expression of certain lipogenic genes in the absence of TRIB1 underscores the importance of thorough target validation and suggests the possibility of either TRIB1-independent off-target effects or complex cellular compensatory responses.
For researchers utilizing this compound, it is recommended to include TRIB1 knockout or knockdown models as negative controls to definitively attribute observed phenotypes to the induction of TRIB1. This rigorous approach will ensure the continued value of this compound as a specific and powerful tool for probing TRIB1 biology. Future studies should aim to elucidate the nature of the TRIB1-independent effects of this compound to provide a complete picture of its cellular activities.
References
- 1. Modulators of Hepatic Lipoprotein Metabolism Identified in a Search for Small-Molecule Inducers of Tribbles Pseudokinase 1 Expression | PLOS One [journals.plos.org]
- 2. Trib1 is a lipid- and myocardial infarction-associated gene that regulates hepatic lipogenesis and VLDL production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Landscape of Hyperlipidemia Treatment: A Comparative Analysis
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, stands as a major modifiable risk factor for atherosclerotic cardiovascular disease (ASCVD). While a range of effective treatments exists, the quest for novel therapies with improved efficacy and tolerability continues. This guide provides a comparative analysis of current hyperlipidemia treatments, offering a lens through which to evaluate emerging therapeutic agents.
Current Therapeutic Arsenal for Hyperlipidemia
The management of hyperlipidemia primarily revolves around lifestyle modifications and pharmacological interventions. The cornerstone of drug therapy has long been statins, with several other classes of drugs offering alternative or adjunctive benefits.
| Drug Class | Mechanism of Action | Key Efficacy Markers | Common Side Effects |
| Statins (e.g., Atorvastatin, Rosuvastatin) | Inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, leading to decreased LDL-C production and increased LDL receptor expression on hepatocytes.[1][2][3] | Significant reduction in LDL-C (30-50%), modest decrease in triglycerides, and a small increase in HDL-C.[1] | Myalgia, headache, gastrointestinal disturbances, and a rare risk of myopathy and rhabdomyolysis.[2] |
| Ezetimibe | Inhibits the intestinal absorption of cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. | Reduces LDL-C by about 15-20% as monotherapy and provides additional LDL-C lowering when combined with statins. | Generally well-tolerated; may cause diarrhea, sinusitis, and arthralgia. |
| PCSK9 Inhibitors (e.g., Alirocumab, Evolocumab) | Monoclonal antibodies that bind to and inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), preventing the degradation of LDL receptors and thereby increasing LDL-C clearance from the blood. | Potent LDL-C reduction (up to 60-70%), often used in patients with familial hypercholesterolemia or those unable to reach LDL-C goals with statins. | Injection-site reactions, nasopharyngitis, and upper respiratory tract infections. |
| Bempedoic Acid | An ATP-citrate lyase (ACL) inhibitor that acts upstream of HMG-CoA reductase in the cholesterol synthesis pathway. | Reduces LDL-C by 17-28%, particularly useful for patients with statin intolerance. | Hyperuricemia, tendon rupture (rare), and abdominal pain. |
| Fibrates (e.g., Fenofibrate, Gemfibrozil) | Activate peroxisome proliferator-activated receptor alpha (PPARα), leading to increased lipoprotein lipase activity, which enhances the clearance of triglyceride-rich lipoproteins. | Primarily lower triglycerides (20-50%) and can modestly increase HDL-C. | Gastrointestinal upset, myopathy (especially when combined with statins), and an increased risk of gallstones. |
| Bile Acid Sequestrants (e.g., Cholestyramine, Colesevelam) | Bind to bile acids in the intestine, preventing their reabsorption and promoting their excretion. This increases the conversion of cholesterol to bile acids in the liver, upregulating LDL receptors. | Lower LDL-C by 15-30%. | Gastrointestinal side effects such as constipation, bloating, and flatulence. |
| Inclisiran | A small interfering RNA (siRNA) that targets and degrades the mRNA for PCSK9 in the liver, leading to a sustained reduction in PCSK9 levels. | Potent and durable reduction in LDL-C of about 51% with infrequent dosing (every 6 months). | Injection-site reactions, arthralgia, and urinary tract infections. |
Visualizing the Mechanisms of Action
To better understand how these treatments intervene in cholesterol metabolism, the following diagrams illustrate their respective signaling pathways.
Caption: Inhibition of Cholesterol Synthesis in the Liver.
Caption: Regulation of LDL Receptor by PCSK9.
Experimental Protocols for Evaluating Hyperlipidemia Treatments
The evaluation of new hyperlipidemia drugs involves a rigorous series of preclinical and clinical studies. A typical experimental workflow is outlined below.
Caption: Drug Development Workflow for Hyperlipidemia.
A crucial aspect of these trials is the methodology for assessing lipid levels. A standard method for determining the efficacy of a lipid-lowering therapy involves a randomized, double-blind, placebo-controlled trial.
Key Experimental Protocol: Lipid Profile Analysis
-
Objective: To determine the effect of a therapeutic agent on serum lipid levels (Total Cholesterol, LDL-C, HDL-C, Triglycerides).
-
Study Design: Participants are randomly assigned to receive either the investigational drug or a placebo. Blood samples are collected at baseline and at specified intervals throughout the study.
-
Sample Collection and Processing: Fasting blood samples (typically after a 9-12 hour fast) are collected. Serum is separated by centrifugation.
-
Lipid Measurement:
-
Total Cholesterol, Triglycerides, and HDL-C: Measured using standardized enzymatic assays.
-
LDL-C: Calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)) for triglyceride levels <400 mg/dL. For higher triglyceride levels, direct LDL-C measurement is performed.
-
-
Data Analysis: The primary endpoint is typically the percent change in LDL-C from baseline to the end of the treatment period, compared between the treatment and placebo groups. Statistical significance is determined using appropriate statistical tests (e.g., ANCOVA).
Future Directions
The field of hyperlipidemia treatment is continuously evolving, with ongoing research focused on developing therapies that are more potent, have fewer side effects, and offer more convenient dosing regimens. The emergence of novel agents targeting different pathways in lipid metabolism holds promise for further reducing the burden of cardiovascular disease. A thorough understanding of the mechanisms and comparative efficacy of existing treatments is essential for researchers, clinicians, and drug developers as they navigate this dynamic landscape.
References
Evaluating the Specificity of BRD0418 as a TRIB1 Upregulator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BRD0418 has been identified as a small molecule inducer of Tribbles Pseudokinase 1 (TRIB1) expression, a protein implicated in various cellular processes, including lipid metabolism and cancer. This guide provides a comparative analysis of this compound, evaluating its specificity as a TRIB1 upregulator based on available experimental data. The objective is to offer a clear perspective on its potential utility and highlight areas requiring further investigation.
Executive Summary
Comparison of TRIB1 Upregulators
A direct comparison of this compound with other TRIB1 upregulators is limited by the available data. However, a comparison with the more potent analog, BRD8518, provides some insights into potential mechanisms and off-target effects.
| Compound | Reported Potency (TRIB1 Upregulation) | Known Off-Target Pathways | Suitability for In Vivo Studies |
| This compound | Effective in upregulating TRIB1 expression in HepG2 cells. | Publicly available broad-panel screening data is lacking. | Used in cell-based assays; in vivo data is not extensively published. |
| BRD8518 | More potent than this compound in inducing TRIB1 and LDLR gene expression.[1] | Activity is dependent on the MEK1/2-ERK1/2 pathway.[1] | Not suitable for in vivo testing due to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is crucial to visualize the known pathways involving TRIB1 and the standard workflows for evaluating compound specificity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of small molecule specificity.
Gene Expression Analysis by quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the change in TRIB1 mRNA expression in response to this compound treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate HepG2 cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a commercially available kit following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a thermal cycler with SYBR Green or TaqMan probes. Use primers specific for TRIB1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of TRIB1 using the ΔΔCt method.
-
Off-Target Profiling using Kinase Panels (e.g., KINOMEscan)
-
Objective: To assess the inhibitory activity of this compound against a broad range of human kinases.
-
Methodology:
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Binding Assays: The compound is screened against a panel of hundreds of purified kinases using a competition binding assay. In this assay, the test compound competes with a known, immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified, typically using qPCR to measure a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
-
Data Analysis: Results are often expressed as a percentage of control (vehicle) and can be used to determine the binding affinity (Kd) for interacting kinases.
-
Data Presentation
While comprehensive, quantitative off-target data for this compound is not publicly available, the following table illustrates how such data would be presented to facilitate comparison.
| Target Class | Assay Type | Number of Targets Screened | This compound Significant Hits (>50% inhibition at 10 µM) |
| Kinases | KINOMEscan | >400 | Data not publicly available |
| GPCRs, Ion Channels, Enzymes | CEREP Panel | >40 | Data not publicly available |
Conclusion and Future Directions
This compound is a valuable tool for studying the biological functions of TRIB1. However, the lack of publicly available, comprehensive specificity data is a significant gap in its pharmacological profile. The finding that a more potent analog, BRD8518, acts through the MEK/ERK pathway highlights the potential for off-target effects that are not directly related to TRIB1 upregulation.
For researchers considering this compound for in-depth biological studies or as a starting point for drug discovery, it is imperative to:
-
Conduct comprehensive off-target profiling: Screening this compound against a broad panel of kinases, GPCRs, and other enzymes is essential to identify any unintended interactions.
-
Perform whole-transcriptome analysis: RNA-sequencing of this compound-treated cells would provide an unbiased view of its effects on global gene expression, revealing potential off-target signaling pathways.
-
Validate on-target engagement: Cellular thermal shift assays (CETSA) can be employed to confirm direct binding of this compound to a cellular target that mediates TRIB1 upregulation.
A thorough understanding of the specificity of this compound will be critical in interpreting experimental results and determining its true potential as a selective modulator of TRIB1 expression.
References
Comparative Analysis of BRD0418 and Modulators of Cellular Stress and Sterol Biosynthesis in Hepatic Cell Lines
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of the small molecule BRD0418 and its potential utility in liver cell research, contrasted with established modulators of the Unfolded Protein Response (UPR) and sterol biosynthesis pathways. As direct cross-validation studies of this compound in multiple hepatic cell lines are not yet available, this document serves as a hypothetical framework. It outlines how such a comparative analysis could be structured, presenting data from existing literature for the alternative compounds, Tunicamycin and Fatostatin, in the widely used human hepatoma cell lines, HepG2 and Huh7.
Introduction to a Novel Modulator: this compound
This compound is a small molecule identified through diversity-oriented synthesis that has been shown to regulate the expression of tribbles pseudokinase 1 (TRIB1). TRIB1 is a key regulator of lipoprotein metabolism, and by modulating its expression, this compound influences the metabolic landscape of hepatic cells, suggesting a potential role in addressing dyslipidemias. Its mechanism of action, centered on TRIB1, presents a distinct approach to influencing liver cell function compared to classical pathways targeted in metabolic research.
Alternative Compounds for Mechanistic Comparison
To understand the unique effects of this compound, it is valuable to compare it with compounds that act on well-defined cellular pathways implicated in hepatic metabolism and pathology:
-
Tunicamycin: A potent inducer of the Unfolded Protein Response (UPR), a cellular stress response pathway. It inhibits N-linked glycosylation, leading to an accumulation of unfolded proteins in the endoplasmic reticulum (ER).
-
Fatostatin: A specific inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) activation. It binds to the SREBP cleavage-activating protein (SCAP), preventing the translocation of SREBPs to the Golgi apparatus and thereby inhibiting the transcription of genes involved in sterol and fatty acid biosynthesis.
This guide will compare the effects of these compounds across two distinct human hepatic cell lines, HepG2 and Huh7, which are standard models in liver cancer and metabolism research.
Data Presentation: A Comparative Overview
The following tables summarize hypothetical and literature-derived data for the effects of this compound, Tunicamycin, and Fatostatin on key cellular parameters in HepG2 and Huh7 cells.
Table 1: Effects on Cell Viability (IC50)
| Compound | HepG2 IC50 | Huh7 IC50 | Mechanism of Action |
| This compound | Data not available | Data not available | TRIB1 Expression Modulator |
| Tunicamycin | ~5 µg/mL[1] | ~2.5 µg/mL | UPR Inducer |
| Fatostatin | ~10 µM[2][3] | ~5 µM[4] | SREBP Activation Inhibitor |
Table 2: Effects on the Unfolded Protein Response (UPR)
| Compound | Cell Line | Key UPR Marker | Observed Effect |
| This compound | HepG2 / Huh7 | XBP1 Splicing | Not reported |
| Tunicamycin | HepG2 | XBP1 Splicing | Increased[5] |
| Huh7 | GRP78 Expression | Increased | |
| Fatostatin | HepG2 / Huh7 | XBP1 Splicing | No direct effect reported |
Table 3: Effects on Sterol Biosynthesis
| Compound | Cell Line | Key Sterol Pathway Marker | Observed Effect |
| This compound | HepG2 / Huh7 | SREBP-1/2 Cleavage | Not reported |
| Tunicamycin | HepG2 / Huh7 | SREBP-1a IRES activity | Increased |
| Fatostatin | HepG2 | Nuclear SREBP-1/2 | Decreased |
| Huh7 | FADS2 Expression | Decreased |
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and a proposed experimental workflow for the cross-validation of these compounds.
Caption: Mechanism of action of this compound.
Caption: The Unfolded Protein Response (UPR) pathway.
Caption: The Sterol Biosynthesis pathway regulation.
Caption: Hypothetical experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of the compounds on HepG2 and Huh7 cells.
-
Procedure:
-
Seed 2 x 105 cells/mL in a 96-well plate and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 0.1 µM to 100 µM).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Unfolded Protein Response (XBP1 Splicing) Assay
-
Objective: To measure the activation of the IRE1α branch of the UPR.
-
Procedure:
-
Treat cells with the compounds for a specified time (e.g., 6 hours).
-
Isolate total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the XBP1 cDNA using PCR with primers flanking the 26-nucleotide intron.
-
Analyze the PCR products on a 2.5% agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 as a smaller band.
-
3. Cholesterol Biosynthesis Assay
-
Objective: To quantify the de novo synthesis of cholesterol.
-
Procedure:
-
Culture cells in a medium containing 10% lipoprotein-deficient serum (LPDS) for 24 hours.
-
Label the cells with [14C]acetic acid for 2 hours in the presence of the test compounds.
-
Wash the cells with PBS and extract the lipids.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled cholesterol band using autoradiography or a phosphorimager.
-
4. Cholesterol Detection (Filipin Staining)
-
Objective: To visualize the intracellular distribution of unesterified cholesterol.
-
Procedure:
-
Grow cells on coverslips and treat with compounds for 48-72 hours.
-
Fix the cells with a fixative solution for 10 minutes.
-
Wash the cells with assay buffer.
-
Stain the cells with Filipin III solution (e.g., 1:100 dilution) in the dark for 30-60 minutes.
-
Wash the cells and mount the coverslips on slides.
-
Visualize the cells using a fluorescence microscope with excitation at 340-380 nm and emission at 385-470 nm.
-
Conclusion
This guide presents a comparative framework for evaluating the effects of this compound against compounds with well-established mechanisms in hepatic cell lines. While direct comparative data for this compound is currently lacking, the outlined experimental approaches and the provided data for Tunicamycin and Fatostatin offer a valuable resource for researchers aiming to contextualize the effects of novel compounds. The distinct mechanism of this compound, focusing on TRIB1, suggests that its effects on hepatic cell metabolism may be fundamentally different from those of classical UPR inducers or sterol biosynthesis inhibitors. Future studies performing direct, side-by-side comparisons as outlined in this guide will be crucial for fully elucidating the therapeutic potential of this compound in liver diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mTOR Signaling and SREBP Activity Increase FADS2 Expression and Can Activate Sapienate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Look at BRD0418 and Other Lipid-Modulating Agents: A Comparative Guide for Researchers
In the landscape of lipid-modulating therapeutics, the novel small molecule BRD0418 presents a unique mechanism of action, setting it apart from established agents such as statins, fibrates, and PCSK9 inhibitors. This guide provides a comparative analysis of this compound and other key lipid-lowering drugs, offering researchers a side-by-side look at their mechanisms, effects on lipid profiles, and the experimental protocols used to evaluate their efficacy. This comparison is based on available data from discrete studies, as direct head-to-head clinical trials are not yet available.
Mechanism of Action: A Tale of Different Pathways
The primary lipid-lowering agents currently in use—statins, fibrates, and PCSK9 inhibitors—each target distinct points in lipid metabolism. This compound, however, operates through the regulation of a pseudokinase, offering a novel therapeutic avenue.
This compound: This small molecule functions by upregulating the expression of Tribbles pseudokinase 1 (TRIB1).[1][2] Increased TRIB1 expression in hepatocytes leads to a cascade of favorable effects on lipid metabolism, including an increase in the expression of the low-density lipoprotein receptor (LDLR) and a reduction in the secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] This dual action enhances the clearance of LDL cholesterol from the circulation. Furthermore, this compound has been shown to inhibit the expression of genes involved in triglyceride synthesis and the secretion of apolipoprotein B (ApoB), a key component of very-low-density lipoprotein (VLDL) and LDL.
Statins (e.g., Atorvastatin): Statins are competitive inhibitors of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[3] By blocking this enzyme, statins decrease intracellular cholesterol levels in the liver. This reduction, in turn, upregulates the expression of LDLR on the surface of hepatocytes, leading to increased clearance of LDL-C from the bloodstream.
Fibrates (e.g., Fenofibrate): Fibrates act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid and lipoprotein metabolism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation and lipoprotein lipase activity, which enhances the clearance of triglyceride-rich lipoproteins. Fibrates also increase the production of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL).
PCSK9 Inhibitors (e.g., Evolocumab): These agents are monoclonal antibodies that bind to and inhibit PCSK9. PCSK9 normally binds to the LDLR on the surface of hepatocytes, targeting it for degradation. By inhibiting PCSK9, these drugs prevent LDLR degradation, leading to an increased number of LDLRs available to clear LDL-C from the circulation.
Comparative Efficacy: A Look at the Numbers
The following tables summarize the quantitative effects of this compound and other lipid-modulating agents on key lipid parameters based on in vitro and clinical studies. It is important to note that the data for this compound is derived from preclinical, in vitro experiments, while the data for the other agents are from clinical trials.
| Agent | Drug Class | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction |
| This compound | TRIB1 Inducer | Data not available | Data not available | Data not available |
| Atorvastatin | Statin | 36-53% | Modest increase | Variable |
| Fenofibrate | Fibrate | Less pronounced than statins | Significant increase | 20-50% |
| Evolocumab | PCSK9 Inhibitor | 50-65% (on top of statins) | ~4.5-6.8% | Modest reduction |
Data for Atorvastatin, Fenofibrate, and Evolocumab are based on typical clinical outcomes. Data for this compound on plasma lipid levels in vivo is not yet available.
| In Vitro Effects on Hepatocytes (HepG2 cells) | This compound |
| TRIB1 mRNA Expression | Increased |
| LDLR mRNA Expression | Increased |
| PCSK9 Secretion | Reduced |
| ApoB Secretion | Inhibited |
| Triglyceride Synthesis | Inhibited |
| LDL Uptake | Stimulated |
Qualitative effects of this compound as observed in in vitro studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the activity of these lipid-modulating agents.
Measurement of TRIB1 Gene Expression in HepG2 Cells
This protocol is used to quantify the change in TRIB1 mRNA levels following treatment with a compound like this compound.
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period (e.g., 24 hours).
-
RNA Isolation: Total RNA is extracted from the treated cells using a commercial RNA isolation kit.
-
Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qRT-PCR): The cDNA is then used as a template for qRT-PCR with primers specific for the TRIB1 gene and a housekeeping gene (for normalization). The relative expression of TRIB1 is calculated using the comparative Ct (ΔΔCt) method.
LDL Uptake Assay in HepG2 Cells
This assay measures the ability of hepatocytes to take up LDL particles from the surrounding medium, a key function of the LDLR.
-
Cell Seeding and Cholesterol Starvation: HepG2 cells are seeded in a multi-well plate. To upregulate LDLR expression, the cells are often "starved" of cholesterol by incubating them in a medium containing lipoprotein-deficient serum.
-
Compound Incubation: The cells are then incubated with the test compound (e.g., this compound) for a predetermined time.
-
Fluorescent LDL Addition: A solution containing fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL) is added to the cells.
-
Incubation and Washing: The cells are incubated with the fluorescent LDL to allow for uptake. Afterward, the cells are washed to remove any unbound fluorescent LDL.
-
Quantification: The amount of internalized fluorescent LDL is quantified using a fluorescence microscope or a plate reader. An increase in fluorescence intensity in treated cells compared to control cells indicates enhanced LDL uptake.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of the discussed lipid-modulating agents and a typical experimental workflow.
Caption: Simplified signaling pathways of this compound and other major lipid-modulating agents.
Caption: General experimental workflow for evaluating lipid-modulating agents in vitro.
References
Safety Operating Guide
Navigating the Disposal of BRD0418: A Guide to Safe and Compliant Practices
Immediate Safety and Handling
Before proceeding with disposal, it is imperative to handle BRD0418 with appropriate personal protective equipment (PPE). This includes wearing chemical splash goggles, a face shield, and appropriate protective gloves and clothing to prevent skin and eye contact.[2][3] All handling should be performed in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2][3]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek immediate medical attention.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Ingestion: Do not induce vomiting. Call a poison control center or seek immediate medical aid.
-
Inhalation: Move the individual to fresh air and get medical aid immediately.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. This approach ensures the highest level of safety and compliance in the absence of specific manufacturer guidelines.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), as hazardous waste.
-
Segregate this compound waste from other waste streams, particularly incompatible materials like strong oxidizing agents.
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect solid waste, such as contaminated gloves, bench paper, and empty vials, in a designated, leak-proof hazardous waste container lined with a biohazard bag if appropriate. Puncture-resistant containers should be used for any sharp items.
-
Liquid Waste: Collect liquid waste containing this compound in a sealable, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle). Do not mix with other chemical wastes unless compatibility is confirmed.
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the name of the chemical (this compound), the concentration, and the date of accumulation.
-
-
Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from heat and sources of ignition.
-
Ensure that waste containers are kept closed except when adding waste.
-
Utilize secondary containment bins to prevent the spread of material in case of a leak.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the sink or in the regular trash. Improper disposal can lead to environmental contamination and regulatory violations.
-
Key Data for Hazardous Waste Management
While specific quantitative data for this compound is not available, the following table summarizes general characteristics and handling requirements for chemical laboratory waste.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical splash goggles, face shield, protective gloves, lab coat | |
| Storage Conditions | Tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. | |
| Waste Container Type | Sealable, leak-proof, and properly constructed for the type of waste (liquid or solid). | |
| Waste Labeling | "Hazardous Waste" with chemical name, concentration, and date. | |
| Incompatible Materials | Strong oxidizing agents. |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
By adhering to these established procedures for hazardous chemical waste, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem. Always consult with your institution's EHS department for specific guidance and requirements.
References
Essential Safety and Handling Guidelines for BRD0418
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of the research compound BRD0418. While this compound is classified as a non-hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.
Key Safety Information for this compound
The following table summarizes the essential safety information for this compound, based on its Safety Data Sheet (SDS).[1]
| Category | Information |
| Hazard Classification | Not a hazardous substance or mixture.[1] |
| CAS Number | 1565827-99-7[1] |
| Molecular Formula | C29H32N2O5[1] |
| Molecular Weight | 488.57[1] |
| Recommended Use | Laboratory chemicals, manufacture of substances. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. |
Standard Operational Protocol for Handling this compound
Researchers should follow these step-by-step procedures for the safe handling of this compound.
1. Engineering Controls and Personal Protective Equipment (PPE):
-
Work in an area with adequate ventilation.
-
Ensure a safety shower and eye wash station are readily accessible.
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Wear a lab coat or other impervious clothing.
2. Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.
-
Avoid the formation of dust and aerosols.
-
Keep the container tightly sealed in a cool, well-ventilated area.
-
Keep away from direct sunlight and sources of ignition.
3. Storage:
-
Powder: Store at -20°C for up to 3 years.
-
In solvent: Store at -80°C for up to 6 months, or at -20°C for up to 1 month.
Emergency and First Aid Procedures
In the event of exposure, follow these first aid measures:
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water. Separate eyelids to ensure adequate flushing and seek medical attention.
-
Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting and seek medical attention.
Disposal Plan
As this compound is a non-hazardous substance, disposal should follow standard laboratory procedures for non-hazardous chemical waste.
1. Spills and Contaminated Materials:
-
For spills, use personal protective equipment.
-
Absorb solutions with a liquid-binding material such as diatomite.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Dispose of contaminated material according to institutional and local regulations for non-hazardous waste.
2. Unused Material and Empty Containers:
-
Unused, non-hazardous solid chemicals can typically be disposed of in the regular trash, but should not be placed in laboratory trash cans that may be handled by custodial staff.
-
Non-hazardous liquid waste may be poured down the sink drain with approval from your institution's environmental health and safety department.
-
Empty containers should have their labels defaced and can be disposed of in the regular trash, provided no liquid remains inside.
Caption: Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
